AS2521780
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H41N7OS |
|---|---|
分子量 |
547.8 g/mol |
IUPAC名 |
4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanyl-3-pyridinyl)methylamino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19?,20?,22-,23+,25?,26?,30? |
InChIキー |
YMYFRDZTZVZUPF-BRJZCUKVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of AS2521780: A Technical Guide to its Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective small-molecule inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the signaling cascade of T-lymphocytes.[1][2] Its targeted action on this specific isoform of the PKC family makes it a compound of significant interest for the modulation of T-cell mediated immune responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound in T-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: Inhibition of PKCθ in T-Cell Receptor Signaling
The primary mechanism of action of this compound is its direct and selective inhibition of PKCθ.[1] PKCθ is a crucial component of the T-cell receptor (TCR) signaling pathway, which is initiated upon the recognition of an antigen presented by an antigen-presenting cell (APC).[3][4][5] Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then plays a pivotal role in the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[3][5][6][7] These transcription factors are essential for the expression of key genes involved in T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).[3][5]
This compound, by inhibiting PKCθ, effectively blocks this signaling cascade. This disruption prevents the activation of NF-κB, AP-1, and NFAT, leading to a significant reduction in IL-2 gene transcription and, consequently, the suppression of T-cell proliferation and effector functions.[1][8]
Signaling Pathway of this compound Action
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various assays.
| Target | Assay Type | IC50 (nM) | Reference |
| PKCθ | Recombinant Human Enzyme Activity | 0.48 | [1][2][8] |
| PKCα | Recombinant Human Enzyme Activity | 160 | [9] |
| PKCβ | Recombinant Human Enzyme Activity | >840 | [9] |
| PKCγ | Recombinant Human Enzyme Activity | >840 | [9] |
| PKCδ | Recombinant Human Enzyme Activity | >840 | [9] |
| PKCε | Recombinant Human Enzyme Activity | 18 | [9] |
| PKCζ | Recombinant Human Enzyme Activity | >840 | [9] |
| CDK2 | Kinase Activity | 84 | [8] |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14 | [8] |
| CD3/CD28-induced T-cell Proliferation | Human Primary T-cells | 17 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
PKCθ Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on PKCθ activity. A common method is a luminescence-based kinase assay.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction. ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.[10]
-
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[11]
-
Dilute recombinant human PKCθ enzyme, a suitable substrate (e.g., a specific peptide), and ATP in the kinase buffer.
-
Prepare a serial dilution of this compound in the kinase buffer with a final DMSO concentration of ≤1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the this compound dilution or DMSO vehicle control.
-
Add 2 µl of the diluted PKCθ enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.[10]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of PKCθ activity for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
-
Jurkat T-cell IL-2 Transcription Assay
This cell-based assay assesses the effect of this compound on the transcriptional activation of the IL-2 gene in a T-cell line. A common approach is to use a Jurkat cell line stably transfected with a luciferase reporter gene under the control of the IL-2 promoter.
-
Principle: Activation of the TCR signaling pathway in these cells leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Cell Culture and Plating:
-
Culture IL-2 Luciferase Reporter Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 100 µl of assay medium.[12]
-
-
Compound Treatment and Stimulation:
-
Prepare a serial dilution of this compound in the assay medium.
-
Add the desired concentration of this compound to the cells and incubate for a pre-determined time (e.g., 1 hour).
-
Stimulate the cells by adding a combination of anti-CD3 antibody (e.g., 1 µg/ml) and anti-CD28 antibody (e.g., 2 µg/ml) or PMA and ionomycin.[12][13]
-
Incubate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the percent inhibition of IL-2 promoter activity for each concentration of this compound.
-
Determine the IC50 value.
-
-
Human Primary T-cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of primary T-cells isolated from human peripheral blood. A widely used method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
-
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between the daughter cells, resulting in a halving of the fluorescence intensity, which can be measured by flow cytometry.[14][15][16]
-
Protocol:
-
T-cell Isolation and Staining:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells at a concentration of 20 million cells/ml in 0.1% FBS/PBS.[17]
-
Add CFSE to a final concentration of 1.5 µM, vortex gently, and incubate for 8 minutes at room temperature.[17]
-
Quench the staining by adding an equal volume of pre-warmed FBS.
-
Wash the cells multiple times with 2% FBS/PBS.[17]
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add a serial dilution of this compound.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and, if desired, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire the cells on a flow cytometer, exciting the CFSE at 488 nm and measuring emission at ~520 nm.
-
-
Data Analysis:
-
Analyze the CFSE histograms to identify distinct peaks representing successive generations of divided cells.
-
Quantify the percentage of proliferated cells and the proliferation index.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
-
-
Experimental Workflow
The investigation of this compound's effect on T-cells typically follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Conclusion
This compound is a highly potent and selective inhibitor of PKCθ that exerts its immunosuppressive effects by targeting a critical node in the T-cell receptor signaling pathway. Its ability to suppress T-cell activation, proliferation, and cytokine production, as demonstrated through a series of well-defined in vitro and cell-based assays, underscores its potential as a therapeutic agent for T-cell mediated autoimmune diseases and other inflammatory conditions. The detailed understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, provides a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 4. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 7. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 9. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. bu.edu [bu.edu]
The PKCθ Signaling Pathway and AS2521780: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Protein Kinase C theta (PKCθ) signaling pathway, a critical mediator of T-cell activation and a promising therapeutic target for autoimmune diseases and transplant rejection. It further details the pharmacological profile and mechanism of action of AS2521780, a potent and selective PKCθ inhibitor. This document is intended to serve as a valuable resource for researchers and drug development professionals working in immunology and pharmacology.
The PKCθ Signaling Pathway in T-Cell Activation
Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases and is predominantly expressed in T-lymphocytes. It plays a non-redundant and essential role in transducing signals from the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, leading to T-cell activation, proliferation, and cytokine production.[1][2][3]
Upon engagement of the TCR with an antigen-presenting cell (APC), PKCθ translocates to the immunological synapse (IS), the specialized interface between the T-cell and the APC.[3][4] This translocation is a critical step for the initiation of downstream signaling cascades. The activation of PKCθ is a multi-step process involving phosphorylation at key residues. The phosphorylation of the activation loop of PKCθ is a crucial event for its catalytic activity. While 3-phosphoinositide-dependent kinase-1 (PDK1) was initially thought to be the direct upstream kinase, further studies suggest a more complex regulation, with the germinal center kinase-like kinase (GLK) being identified as a direct kinase that phosphorylates the activation loop of PKCθ upon TCR stimulation. The guanine (B1146940) nucleotide exchange factor Vav1 and phosphoinositide 3-kinase (PI3K) are also implicated in the signaling pathway leading to PKCθ activation.
Once activated, PKCθ orchestrates the activation of several key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). This is achieved through the phosphorylation of downstream substrates. A critical downstream event is the phosphorylation of CARMA1 (caspase recruitment domain-containing membrane-associated guanylate kinase protein 1), which leads to the formation of the CARMA1-Bcl10-MALT1 (CBM) signalosome complex. This complex is essential for the activation of the IκB kinase (IKK) complex, which in turn leads to the degradation of IκB and the subsequent nuclear translocation of NF-κB.
dot
Caption: PKCθ Signaling Pathway in T-Cell Activation.
This compound: A Selective PKCθ Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of PKCθ. Its high selectivity makes it a valuable tool for studying the specific roles of PKCθ in immune responses and a promising therapeutic candidate for T-cell mediated autoimmune diseases.
In Vitro Activity
This compound demonstrates potent inhibitory activity against recombinant human PKCθ with a high degree of selectivity over other PKC isoforms and a panel of other protein kinases.
| Target Enzyme | IC50 (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.48 | - |
| PKCα | 160 | >330-fold |
| PKCδ | 160 | >330-fold |
| PKCε | 18 | >37-fold |
| Data compiled from Fukahori et al., 2014. |
In cellular assays, this compound effectively suppresses key T-cell functions.
| Cellular Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| IL-2 Gene Transcription | Jurkat T-cells | CD3/CD28 | Luciferase Reporter | 14 |
| T-cell Proliferation | Human Primary T-cells | CD3/CD28 | Cell Viability | 17 |
| Cytokine Production | Rat Splenocytes | Concanavalin A | Cytokine Levels | Similar potency to human cells |
| Cytokine Production | Monkey PBMCs | Concanavalin A | Cytokine Levels | Similar potency to human cells |
| Data compiled from Fukahori et al., 2014. |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical animal models of autoimmune disease and organ transplantation.
Rat Adjuvant-Induced Arthritis (AIA) Model:
| Treatment Group | Dosing | Paw Swelling Reduction |
| This compound | Dose-dependent | Significant reduction |
| Data from Fukahori et al., 2014. |
Rat Cardiac Allograft Model:
| Treatment Group | Dosing | Mean Graft Survival (days) |
| Vehicle | - | 5-6 |
| This compound | 10 mg/kg, b.i.d. | 14 |
| This compound | 30 mg/kg, b.i.d. | 20 |
| This compound + Tacrolimus (suboptimal) | 3 mg/kg, b.i.d. + 0.02 mg/kg | Significantly prolonged |
| This compound + MMF (suboptimal) | 3 mg/kg, b.i.d. + 15 mg/kg | Significantly prolonged |
| Data from Fukahori et al., 2015. |
Non-Human Primate (NHP) Renal Transplant Model:
| Treatment Group | Dosing | Outcome |
| Tacrolimus (suboptimal) | 1 mg/kg | - |
| This compound + Tacrolimus (suboptimal) | 3 mg/kg, b.i.d. + 1 mg/kg | Significantly improved graft survival |
| Data from Fukahori et al., 2015. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PKCθ inhibitors like this compound.
In Vitro PKCθ Kinase Assay (Luminescent)
This assay quantifies the kinase activity of purified PKCθ and the inhibitory effect of compounds by measuring the amount of ADP produced in the kinase reaction.
dot
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate peptide
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).
-
Add 2 µL of PKCθ enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for ATP for PKCθ.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Jurkat T-cell IL-2 Reporter Assay
This assay measures the effect of this compound on T-cell activation by quantifying the expression of a luciferase reporter gene under the control of the IL-2 promoter in Jurkat T-cells.
dot
Caption: IL-2 Reporter Assay Workflow.
Materials:
-
Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well white, clear-bottom tissue culture plates
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
Procedure:
-
Seed Jurkat-IL2-Luc cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).
-
Incubate the plate for 6 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition of IL-2 promoter activity for each concentration of this compound and determine the IC50 value.
Primary Human T-cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of primary human T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell enrichment kit (optional)
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
96-well round-bottom tissue culture plates
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega or [³H]-thymidine)
Procedure:
-
Isolate PBMCs from healthy human donor blood. T-cells can be further purified using an enrichment kit.
-
Seed T-cells at a density of 1 x 10⁵ cells/well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and various concentrations of this compound or DMSO to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell proliferation using a suitable method:
-
Luminescent Viability Assay: Add CellTiter-Glo® reagent and measure luminescence.
-
[³H]-thymidine Incorporation: Add [³H]-thymidine for the final 18 hours of culture, harvest the cells, and measure radioactivity using a scintillation counter.
-
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.
Conclusion
The PKCθ signaling pathway is a cornerstone of T-cell-mediated immunity, and its critical role in autoimmune and inflammatory responses has established it as a highly attractive therapeutic target. This compound is a potent and selective inhibitor of PKCθ that has demonstrated significant efficacy in both in vitro and in vivo models of T-cell-driven pathologies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the PKCθ pathway and the development of novel immunomodulatory therapies. Further investigation into the clinical potential of selective PKCθ inhibitors like this compound is warranted.
References
- 1. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 2. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]
- 3. Translation of therapeutic strategies to modulate B cell reponses from non-human primate models to human kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An active kinase domain is required for retention of PKCθ at the T cell immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PKCθ Inhibitor AS2521780: A Technical Overview of its Cellular Effects on T-Cell Mediated Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell mediated immunity is a cornerstone of the adaptive immune response, but its dysregulation can lead to autoimmune diseases and allograft rejection. Protein Kinase C theta (PKCθ), a novel serine/threonine kinase predominantly expressed in T-cells, has emerged as a critical regulator of T-cell activation and differentiation.[1][2][3][4] This makes it a promising therapeutic target for immunosuppression. AS2521780 is a potent and highly selective small-molecule inhibitor of PKCθ.[1][5] This technical guide provides an in-depth overview of the cellular effects of this compound on the immune response, with a focus on its mechanism of action, quantitative cellular effects, and the experimental protocols used for its evaluation.
Introduction: PKCθ as a Therapeutic Target
The Protein Kinase C (PKC) family of enzymes plays a crucial role in cellular signal transduction. The theta isoform, PKCθ, is of particular interest in immunology due to its pivotal role in T-cell receptor (TCR) signaling.[4] Upon T-cell activation via the TCR and the co-stimulatory receptor CD28, PKCθ translocates to the immunological synapse.[2][3] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[1][2][3][4][6] These transcription factors are essential for the production of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and differentiation.[2][4] Given this central role, selective inhibition of PKCθ offers a targeted approach to modulate T-cell mediated immunity with the potential for reduced side effects compared to broader immunosuppressants.[4][7]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the enzymatic activity of human PKCθ.[1][5] Its mechanism of action is the direct inhibition of the kinase function of PKCθ, which in turn blocks the downstream signaling pathways that are essential for T-cell activation. By inhibiting PKCθ, this compound effectively suppresses the activation of transcription factors like NF-κB and NFAT, leading to a reduction in IL-2 gene transcription and subsequent T-cell proliferation.[1][5][6]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data demonstrating the potency and selectivity of this compound in various in vitro assays.
| Assay | Target/Cell Line | Parameter | This compound IC50 (nM) | Reference |
| PKCθ Enzyme Activity | Recombinant Human PKCθ | Enzyme Inhibition | 0.48 | [1][5] |
| IL-2 Gene Transcription | Jurkat T-cells | Luciferase Activity | 14.0 | |
| T-Cell Proliferation | Human Primary T-cells | Cell Proliferation | 17.0 | |
| IL-2 Production | Rat Splenocytes | Cytokine Production | 8.9 | |
| IL-2 Production | Monkey PBMCs | Cytokine Production | 10.5 |
This compound demonstrated over 30-fold higher selectivity for PKCθ compared to other PKC isoforms.[1][5]
Signaling Pathways and Visualizations
PKCθ Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of PKCθ in the T-cell activation signaling cascade and the point of inhibition by this compound.
Caption: PKCθ signaling pathway in T-cell activation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of this compound on T-cell proliferation.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro PKCθ Kinase Assay (Radiometric)
This assay determines the direct inhibitory activity of this compound on purified PKCθ enzyme.
Materials:
-
Recombinant human PKCθ enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
PKCθ kinase buffer (20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
Reaction buffer (PKCθ kinase buffer containing 10 µM PMA, 200 µg/ml phosphatidylserine)
-
[γ-³²P]ATP and 20 µM cold ATP
-
This compound
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, PKCθ enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Human T-Cell Proliferation Assay (CD3/CD28 Stimulation)
This assay evaluates the effect of this compound on the proliferation of primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
96-well flat-bottom culture plates
-
Anti-human CD3 antibody (functional grade)
-
Anti-human CD28 antibody (functional grade)
-
This compound
-
Complete RPMI-1640 medium
-
Cell proliferation dye (e.g., CFSE) or BrdU incorporation kit
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Purify primary T-cells from PBMCs using a negative selection kit.
-
Label the purified T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C. Wash the wells to remove unbound antibody.
-
Seed the labeled T-cells into the coated wells at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide co-stimulation.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and analyze proliferation by flow cytometry (for dye dilution) or by measuring BrdU incorporation.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
Cytokine Production Assay (Concanavalin A Stimulation)
This assay measures the effect of this compound on the production of cytokines, such as IL-2, from stimulated immune cells.
Materials:
-
Rat splenocytes or monkey PBMCs
-
Concanavalin A (Con A)
-
This compound
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Prepare a single-cell suspension of rat splenocytes or isolate PBMCs from monkey blood.
-
Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulate the cells with an optimal concentration of Con A (e.g., 5 µg/mL).[8]
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of IL-2 production.
In Vivo Efficacy
In addition to its in vitro cellular effects, this compound has demonstrated efficacy in animal models of T-cell mediated diseases. In a rat model of adjuvant-induced arthritis, this compound significantly reduced paw swelling in a dose-dependent manner.[1][5] Furthermore, in rat cardiac and non-human primate renal transplantation models, this compound significantly prolonged allograft survival.[4][7] These findings underscore the therapeutic potential of selective PKCθ inhibition.
Conclusion
This compound is a potent and selective inhibitor of PKCθ that effectively suppresses T-cell activation, proliferation, and cytokine production. Its targeted mechanism of action, demonstrated through a variety of in vitro and in vivo studies, highlights the potential of PKCθ as a key therapeutic target for T-cell mediated autoimmune diseases and organ transplant rejection. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working in the field of immunology and inflammation.
References
- 1. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS2521780 in T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling cascade. This document provides a comprehensive overview of the role of this compound in modulating T-cell function, with a focus on its inhibitory effects on T-cell activation and proliferation. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in immunology and drug development.
Introduction
T-cell mediated immunity is a cornerstone of the adaptive immune response and plays a critical role in the pathogenesis of autoimmune diseases and allograft rejection.[1][2] Central to the activation of T-lymphocytes is the signaling cascade initiated by the T-cell receptor (TCR) and co-stimulatory molecules such as CD28. Protein Kinase C theta (PKCθ) is a novel PKC isoform predominantly expressed in T-cells that is rapidly recruited to the immunological synapse upon TCR/CD28 engagement.[3][4] Its strategic location and function make it a critical transducer of signals leading to T-cell activation, proliferation, and cytokine production.[5]
This compound has been identified as a potent and selective inhibitor of PKCθ, positioning it as a promising therapeutic candidate for T-cell-mediated inflammatory and autoimmune disorders.[1] This guide details the quantitative effects of this compound, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized both at the enzymatic and cellular levels. The available quantitative data is summarized below.
| Parameter | Target | Value | Notes |
| IC50 | Recombinant Human PKCθ Enzyme Activity | 0.48 nM | Demonstrates potent direct inhibition of the target enzyme.[1][2] |
| Selectivity | Other PKC Isoforms | >30-fold higher for PKCθ | Indicates high selectivity for the target kinase over other related kinases.[1][2] |
| T-Cell Proliferation | Human Primary T-Cells (CD3/CD28-induced) | Inhibition observed | Specific IC50 value not publicly available. This compound suppresses proliferation.[1][2] |
| IL-2 Gene Transcription | Jurkat T-Cells (CD3/CD28-induced) | Suppression observed | Quantitative IC50 for transcription inhibition is not specified in the available literature.[1][2] |
| Cytokine Production | Rat Splenocytes & Monkey PBMCs (Concanavalin A-induced) | Suppression observed | Specific cytokines and their inhibition levels are not detailed.[1] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by directly inhibiting PKCθ, a central node in the T-cell activation signaling pathway. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of key transcription factors responsible for T-cell activation, proliferation, and cytokine secretion.
T-Cell Receptor Signaling and the Role of PKCθ
The binding of an antigen-presenting cell (APC) to the TCR, along with co-stimulation through CD28, triggers a series of intracellular events. This leads to the activation of Phospholipase C gamma 1 (PLCγ1), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is a critical activator of PKCθ. Once activated, PKCθ phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors then translocate to the nucleus to induce the expression of genes crucial for T-cell effector functions, including the gene for Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[5][6][7]
Caption: T-Cell Receptor Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on T-cell function.
CD3/CD28-Induced T-Cell Proliferation Assay (BrdU-based)
This protocol measures the inhibitory effect of this compound on the proliferation of primary human T-cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin-Streptomycin
-
Plate-bound anti-CD3 antibody (clone OKT3 or UCHT1)
-
Soluble anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
BrdU Cell Proliferation Assay Kit
-
96-well flat-bottom microtiter plates
Procedure:
-
Isolate Human T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.
-
Coat Plates: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding: Resuspend the enriched T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound solution to the appropriate wells. Include a vehicle control (DMSO, final concentration <0.1%).
-
Stimulation: Add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells. Bring the final volume in each well to 200 µL with complete medium.
-
Incubation: Culture the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 4-24 hours, depending on the proliferation rate of the cells.[8]
-
Detection: Measure BrdU incorporation using a BrdU Cell Proliferation Assay Kit according to the manufacturer's instructions, which typically involves cell fixation, DNA denaturation, incubation with an anti-BrdU antibody, and a colorimetric or fluorometric readout.[9][10][11]
Caption: Experimental Workflow for T-Cell Proliferation Assay.
Concanavalin A-Induced Cytokine Production Assay
This protocol is designed to assess the effect of this compound on the production of various cytokines by T-cells stimulated with the mitogen Concanavalin A (ConA).
Materials:
-
Rat splenocytes or monkey PBMCs
-
RPMI-1640 medium (as above)
-
Concanavalin A (ConA)
-
This compound (dissolved in DMSO)
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
96-well flat-bottom microtiter plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of rat splenocytes or monkey PBMCs.
-
Cell Seeding: Resuspend the cells in complete RPMI-1640 medium at a density of 2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Stimulation: Add ConA to a final concentration of 1-5 µg/mL to stimulate the cells.
-
Incubation: Culture the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a potent and selective inhibitor of PKCθ that effectively suppresses T-cell activation and proliferation. Its mechanism of action, centered on the inhibition of a key signaling node in T-cells, makes it an attractive candidate for the development of novel therapeutics for a range of T-cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other PKCθ inhibitors. Further studies are warranted to fully elucidate the quantitative effects of this compound on a broader range of cytokines and to establish its in vivo efficacy and safety profile in various disease models.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. cohesionbio.com [cohesionbio.com]
Investigating Transplant Rejection with AS2521780: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allograft rejection remains a significant hurdle in the long-term success of organ transplantation. T-cell activation is a cornerstone of the alloimmune response that leads to rejection. A promising therapeutic target in this pathway is Protein Kinase C-theta (PKCθ), a key enzyme in T-cell receptor signaling. AS2521780 is a potent and highly selective small-molecule inhibitor of PKCθ. This document provides a comprehensive technical overview of the preclinical investigation of this compound in the context of transplant rejection. It includes a summary of its efficacy, detailed experimental protocols for in vivo and in vitro studies, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel immunosuppressant that selectively targets the theta isoform of Protein Kinase C (PKCθ).[1][2][3] PKCθ is a crucial signaling enzyme involved in the activation of T-lymphocytes, which play a central role in acute cellular rejection of transplanted organs.[3] By selectively inhibiting PKCθ, this compound aims to suppress the T-cell mediated immune response against the allograft with potentially fewer side effects compared to broader immunosuppressive agents.[2] Preclinical studies have demonstrated its potential in preventing allograft rejection in both rodent and non-human primate models.
Mechanism of Action: Targeting T-Cell Activation
Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. PKCθ plays a pivotal role in this process by activating downstream transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors are essential for the expression of genes required for a productive T-cell response, such as Interleukin-2 (IL-2).
This compound, as a selective PKCθ inhibitor, intervenes early in this pathway. By blocking the catalytic activity of PKCθ, it prevents the activation of NF-κB, AP-1, and NFAT. This, in turn, suppresses IL-2 gene transcription and subsequent T-cell proliferation and effector functions, thereby mitigating the alloimmune response responsible for transplant rejection.
Quantitative Data on Efficacy
The immunosuppressive activity of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | IC50 Value (nM) |
| PKCθ Enzyme Activity | Recombinant Human PKCθ | - | Inhibition of enzyme activity | 0.48 |
| IL-2 Gene Transcription | Jurkat T-cells | CD3/CD28 | Suppression of luciferase activity | 14.0 |
| T-cell Proliferation | Human Primary T-cells | CD3/CD28 | Inhibition of proliferation | 17.0 |
| IL-2 Production | Rat Splenocytes | Concanavalin A | Suppression of IL-2 production | 8.9 |
| IL-2 Production | Monkey PBMCs | Concanavalin A | Suppression of IL-2 production | 10.5 |
Table 2: In Vivo Efficacy of this compound in Allograft Survival
| Animal Model | Treatment Group | Dose | Median Graft Survival (Days) |
| Rat Cardiac Transplant | Untreated Control | - | 5-6 |
| This compound Monotherapy | 10 mg/kg b.i.d. | 14 | |
| This compound Monotherapy | 30 mg/kg b.i.d. | 20 | |
| This compound + Tacrolimus | 3 mg/kg b.i.d. + 0.02 mg/kg | > 28 (Significant improvement, P<0.001) | |
| This compound + MMF | 3 mg/kg b.i.d. + 15 mg/kg | > 28 (Significant improvement, P<0.001) | |
| NHP Renal Transplant | Tacrolimus (suboptimal) | 1 mg/kg | ~20 |
| This compound + Tacrolimus | 3 mg/kg b.i.d. + 1 mg/kg | > 40 (Significant improvement, P<0.05) |
b.i.d.: twice daily; MMF: Mycophenolate mofetil; NHP: Non-human primate.
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell activation in vitro.
Objective: To measure the IC50 of this compound in inhibiting anti-CD3/CD28-induced T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (in DMSO, serially diluted)
-
Proliferation assay reagent (e.g., BrdU or CellTiter-Glo®)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Compound Addition: Add serial dilutions of this compound to the designated wells. Include a vehicle control (DMSO).
-
Cell Seeding and Stimulation: Add the PBMC suspension to the wells at a density of 1-2 x 10^5 cells/well. Add soluble anti-CD28 antibody (1-5 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Proliferation Assessment: Add the proliferation assay reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.
In Vivo Rat Heterotopic Cardiac Transplantation Model
This protocol describes a widely used model to evaluate the efficacy of immunosuppressants in preventing solid organ rejection.
Objective: To assess the effect of this compound on allograft survival in a rat model of heart transplantation.
Animal Strains:
-
Donor: ACI rats
-
Recipient: Lewis rats (MHC fully mismatched)
Procedure:
-
Anesthesia and Preparation: Anesthetize both donor and recipient rats with isoflurane. Place the animals in a supine position and maintain body temperature.
-
Donor Heart Procurement: Perform a midline laparotomy on the ACI rat to expose the abdominal aorta and inferior vena cava. Heparinize the animal via the inferior vena cava. Perform a thoracotomy to expose the heart. Ligate and transect the superior and inferior vena cava and pulmonary veins. Perfuse the heart with cold preservation solution through the aorta. Transect the aorta and pulmonary artery and explant the heart.
-
Recipient Preparation: Perform a midline laparotomy on the Lewis rat to expose the infrarenal abdominal aorta and inferior vena cava.
-
Anastomosis: Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using fine sutures.
-
Reperfusion and Closure: Release the vascular clamps to allow blood flow to the donor heart. Confirm the beating of the transplanted heart. Close the abdominal incision in layers.
-
Drug Administration: Administer this compound orally (e.g., via gavage) twice daily, starting on the day of transplantation. The control group receives the vehicle.
-
Monitoring and Endpoint: Palpate the abdomen daily to assess the heartbeat of the transplanted heart. The cessation of a palpable heartbeat, confirmed by laparotomy, is defined as graft rejection and the endpoint of the study.
-
Data Analysis: Compare the graft survival times between the treatment and control groups using Kaplan-Meier survival analysis.
Conclusion
This compound demonstrates significant potential as a novel immunosuppressive agent for the prevention of transplant rejection. Its high selectivity for PKCθ allows for targeted inhibition of the T-cell activation pathway, a critical component of the alloimmune response. The quantitative data from both in vitro and in vivo studies support its potent immunosuppressive effects, both as a monotherapy and in combination with existing immunosuppressants. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other selective PKCθ inhibitors as a promising therapeutic strategy in organ transplantation.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
The Selectivity Profile of AS2521780: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective PKCθ Inhibitor
This technical guide provides a comprehensive overview of the selectivity profile of AS2521780, a potent inhibitor of Protein Kinase C theta (PKCθ). This compound has demonstrated significant potential as an immunosuppressant for T cell-mediated autoimmune diseases due to its high affinity and specificity for PKCθ, a key enzyme in T cell activation pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.
Data Presentation: Quantitative Selectivity of this compound
This compound exhibits potent and highly selective inhibition of the recombinant human PKCθ enzyme.[1][2] The inhibitory activity of this compound has been evaluated against a panel of PKC isoforms, revealing a significantly higher potency for PKCθ compared to other conventional (α, βI, γ), novel (δ, ε, η), and atypical (ζ) PKC isoforms.[3]
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound for various PKC isoforms, highlighting its selectivity.
| PKC Isoform | IC50 (nM) | Selectivity vs. PKCθ (-fold) | Isoform Class |
| PKCθ | 0.48 | 1 | Novel |
| PKCε | 18 | ~38 | Novel |
| PKCα | 160 | ~333 | Conventional |
| PKCδ | 160 | ~333 | Novel |
| PKCβI | > 840 | > 1750 | Conventional |
| PKCγ | > 1000 | > 2083 | Conventional |
| PKCη | > 1000 | > 2083 | Novel |
| PKCζ | > 1000 | > 2083 | Atypical |
Data compiled from multiple sources.[1][3][4][5]
As the data indicates, this compound is over 30-fold more selective for PKCθ than for the next most sensitive isoform, PKCε.[1][3] For most other PKC isoforms, the selectivity is several hundred to over a thousand-fold. Furthermore, studies have shown that this compound has minimal or no inhibitory effects on a broader panel of other protein kinases, underscoring its specific mechanism of action.[1][2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound acts and how its selectivity is determined, the following diagrams illustrate the PKCθ signaling pathway in T-cells and a typical experimental workflow for assessing PKC isoform inhibition.
Experimental Protocols
The determination of the IC50 values for this compound against different PKC isoforms typically involves an in vitro kinase assay. Below is a detailed, representative protocol based on commonly used methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various recombinant PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (α, βI, γ, δ, ε, η, θ, ζ)
-
This compound stock solution (e.g., in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate like Ac-MBP(4-14))
-
[γ-³²P]ATP or unlabeled ATP (depending on the detection method)
-
Lipid activators (for conventional and novel PKCs): Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG)
-
96-well microplates
-
Incubator
-
Detection system (e.g., scintillation counter for radiometric assays, or a plate reader for luminescence-based assays like ADP-Glo™)
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Dilute the recombinant PKC isoforms to a predetermined optimal concentration in the kinase assay buffer.
-
Prepare the substrate and ATP solutions in the kinase assay buffer. For radiometric assays, [γ-³²P]ATP is mixed with cold ATP. For assays like ADP-Glo™, only cold ATP is used.
-
For conventional and novel PKC isoforms, prepare a lipid activator solution containing phosphatidylserine and diacylglycerol.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase assay buffer, the diluted PKC isoform, the lipid activator (if required), and the serially diluted this compound or vehicle (DMSO) control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 10 to 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection and Data Analysis:
-
Radiometric Assay:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
-
Luminescence-Based Assay (e.g., ADP-Glo™):
-
Terminate the kinase reaction by adding a reagent that depletes the remaining ATP.
-
Add a second reagent that converts the ADP produced by the kinase reaction back into ATP.
-
Measure the newly synthesized ATP using a luciferase/luciferin reaction, where the luminescent signal is proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
-
This comprehensive approach to evaluating the inhibitory activity of this compound across the PKC family provides a clear and quantitative measure of its selectivity, confirming its profile as a highly specific inhibitor of PKCθ. This selectivity is crucial for its therapeutic potential, as it minimizes off-target effects that could arise from the inhibition of other essential PKC isoforms.
References
Methodological & Application
Application Notes and Protocols: Dose-Response Study of AS2521780 in Human Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for studying the dose-response effects of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), on human lymphocytes. This compound has been shown to be a potential immunosuppressant for T cell-mediated autoimmune diseases.[1][2] The protocols outlined below cover the isolation of human peripheral blood mononuclear cells (PBMCs), T cell activation, and subsequent analysis of proliferation and cytokine production to determine the inhibitory capacity of this compound.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for PKCθ, a crucial enzyme in the T cell signaling cascade.[1][2][3] PKCθ plays a key role in T cell activation and the subsequent immune response, making it an attractive therapeutic target for autoimmune diseases and transplant rejection.[1][3] Understanding the dose-dependent effects of this compound on primary human lymphocytes is essential for its preclinical and clinical development. These application notes provide a framework for conducting such studies in a laboratory setting.
Dose-Response Data of this compound
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound in various human cell-based assays. This data is critical for designing experiments with appropriate concentration ranges of the inhibitor.
| Target/Assay | Cell Type | IC50 Value | Reference |
| PKCθ enzyme activity | Recombinant Human | 0.48 nM | [2][4] |
| IL-2 Gene Transcription | Jurkat T cells | 14 nM | [2][4][5] |
| T Cell Proliferation | Human Primary T cells | 17 nM | [4][5] |
Signaling Pathway of T Cell Activation and PKCθ Inhibition
The following diagram illustrates the simplified signaling pathway upon T cell receptor (TCR) and CD28 co-stimulation, highlighting the role of PKCθ and the point of inhibition by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 4. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols for AS2521780 Administration in a Rat Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor signaling pathway.[1][2] T-cell-mediated immunity is central to the pathogenesis of autoimmune diseases, including rheumatoid arthritis.[1][2] By selectively targeting PKCθ, this compound offers a potential therapeutic strategy to modulate the inflammatory processes in arthritis with reduced off-target effects.[1][2] These application notes provide detailed protocols for the administration of this compound in a rat model of arthritis, guidance on data collection, and an overview of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting PKCθ, which plays a critical role in T-cell activation and subsequent inflammatory cytokine production. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, including Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. By inhibiting PKCθ, this compound effectively suppresses IL-2 gene transcription and T-cell proliferation, thereby dampening the inflammatory response characteristic of arthritis.[1][2]
Experimental Protocols
Two primary rat models are recommended for evaluating the efficacy of this compound in arthritis: Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA).
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for inducing a severe, rapid-onset polyarthritis that shares some pathological features with human rheumatoid arthritis.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
27-gauge needles and syringes
-
Plethysmometer or digital calipers
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Grouping and Administration of this compound:
-
Prophylactic Dosing: Begin administration of this compound or vehicle on day 0 and continue daily until the end of the study (typically day 21-28).
-
Therapeutic Dosing: Begin administration of this compound or vehicle upon the onset of clinical signs of arthritis (typically around day 10-12) and continue daily.
-
Administer this compound orally (gavage) at desired doses (e.g., 3, 10, 30 mg/kg, twice daily).[3]
-
-
Clinical Assessment:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every other day, starting from day 0.
-
Arthritis Index: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of the ankle or wrist, 2=erythema and mild swelling of digits, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and erythema of the entire paw). The maximum score per rat is 16.
-
-
Endpoint Analysis (Day 21-28):
-
Collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, C-reactive protein).
-
Euthanize animals and collect hind paws for histological analysis.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is considered to be more immunologically similar to human rheumatoid arthritis, involving an autoimmune response to type II collagen.
Materials:
-
Male Dark Agouti or Lewis rats (7-8 weeks old)[4]
-
Bovine or chicken type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion: Emulsify type II collagen (dissolved in 0.05 M acetic acid) with an equal volume of IFA to a final concentration of 2 mg/mL.
-
Induction of Arthritis:
-
On day 0, administer 0.2 mL of the emulsion intradermally at the base of the tail.
-
On day 7, provide a booster injection of 0.1 mL of the same emulsion at a different site near the base of the tail.[2]
-
-
Grouping and Administration of this compound: Follow the same prophylactic and therapeutic dosing schedules as described in the AIA protocol.
-
Clinical Assessment: Monitor paw volume and arthritis index as described in the AIA protocol. The onset of arthritis is typically observed between days 11 and 14 after the primary immunization.
-
Endpoint Analysis: Collect blood and tissues for analysis as described in the AIA protocol.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg, b.i.d.) | Day 14 Paw Volume (mL, Mean ± SEM) | Day 21 Paw Volume (mL, Mean ± SEM) | % Inhibition of Swelling (Day 21) |
| Vehicle Control | - | 2.5 ± 0.2 | 3.1 ± 0.3 | 0% |
| This compound | 3 | 2.1 ± 0.2 | 2.4 ± 0.2 | 22.6% |
| This compound | 10 | 1.7 ± 0.1 | 1.8 ± 0.1 | 41.9% |
| This compound | 30 | 1.4 ± 0.1 | 1.5 ± 0.1 | 51.6% |
| *Note: Data are hypothetical and for illustrative purposes. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. |
Table 2: Effect of this compound on Arthritis Index in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg, b.i.d.) | Day 14 Arthritis Index (Mean ± SEM) | Day 21 Arthritis Index (Mean ± SEM) |
| Vehicle Control | - | 8.2 ± 0.7 | 11.5 ± 1.0 |
| This compound | 3 | 6.5 ± 0.6 | 8.1 ± 0.8 |
| This compound | 10 | 4.1 ± 0.5 | 5.2 ± 0.6 |
| This compound | 30 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| *Note: Data are hypothetical and for illustrative purposes. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. |
Table 3: Effect of this compound on Serum Cytokine Levels in Adjuvant-Induced Arthritis in Rats (Day 21)
| Treatment Group | Dose (mg/kg, b.i.d.) | TNF-α (pg/mL, Mean ± SEM) | IL-1β (pg/mL, Mean ± SEM) | IL-6 (pg/mL, Mean ± SEM) |
| Vehicle Control | - | 150 ± 15 | 85 ± 9 | 210 ± 20 |
| This compound | 3 | 110 ± 12 | 65 ± 7 | 160 ± 15 |
| This compound | 10 | 80 ± 9 | 40 ± 5 | 110 ± 12 |
| This compound | 30 | 65 ± 7 | 30 ± 4 | 85 ± 9 |
| Note: Data are hypothetical and for illustrative purposes. Statistical significance vs. vehicle control: *p<0.05, *p<0.01. |
Histological Analysis
For histological assessment, hind paws should be fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections should be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammation, pannus formation, and bone erosion.
Histological Scoring System: A semi-quantitative scoring system can be used to assess the severity of joint damage:
-
Inflammation: 0=None, 1=Mild, 2=Moderate, 3=Severe
-
Pannus Formation: 0=None, 1=Mild, 2=Moderate, 3=Severe
-
Cartilage Damage: 0=None, 1=Mild, 2=Moderate, 3=Severe
-
Bone Erosion: 0=None, 1=Mild, 2=Moderate, 3=Severe
Conclusion
This compound demonstrates significant anti-inflammatory and anti-arthritic effects in rat models of arthritis in a dose-dependent manner.[1][2] The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other PKCθ inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the assessment of therapeutic efficacy.
References
- 1. Adjuvant-Induced Arthritis Model [chondrex.com]
- 2. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New model of a synthetic adjuvant, N-acetylmuramyl-L-alanyl-D-isoglutamine- induced arthritis: clinical and histologic studies in athymic nude and euthymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
Application Notes and Protocols for AS2521780 as an Immunosuppressant in Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and selective small-molecule inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the T-cell receptor signaling pathway that leads to T-cell activation, proliferation, and cytokine production.[1][2] By targeting PKCθ, this compound offers a potential therapeutic approach for T-cell-mediated autoimmune diseases and the prevention of organ transplant rejection.[1][3] Preclinical studies in non-human primate (NHP) models of renal transplantation have demonstrated the efficacy of this compound in prolonging allograft survival, particularly when used in combination with other immunosuppressive agents.[4][5] These application notes provide a comprehensive overview of the available data and detailed protocols for the use of this compound in primate models, intended to guide researchers in the design and execution of further preclinical studies.
Mechanism of Action
This compound selectively inhibits PKCθ, which plays a crucial role in T-cell activation.[1] Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors such as NF-κB, AP-1, and NFAT.[6][7] These transcription factors are essential for the expression of genes involved in T-cell proliferation, survival, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1][6] By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to a reduction in T-cell-mediated immune responses.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from published studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Selectivity | Reference |
| Recombinant Human PKCθ | Enzyme Activity | 0.48 | >30-fold vs. other PKC isoforms | [1] |
| CD3/CD28-induced IL-2 Transcription | Jurkat T-cells | 14 | - | [1] |
| Human Primary T-cell Proliferation | - | 17 | - | [1] |
Table 2: In Vivo Efficacy of this compound in Non-Human Primate Renal Transplantation Model
| Treatment Group | Dose | Mean Graft Survival (days) | p-value vs. Tacrolimus alone | Reference |
| Tacrolimus (suboptimal dose) | 1 mg/kg | Not specified | - | [4][5] |
| This compound + Tacrolimus (suboptimal dose) | 3 mg/kg b.i.d. + 1 mg/kg | Significantly improved | <0.05 | [4][5] |
Experimental Protocols
Non-Human Primate Renal Allotransplantation Model
This protocol is a generalized procedure based on published methodologies for renal transplantation in cynomolgus monkeys (Macaca fascicularis) and should be adapted based on institutional guidelines and the specific experimental design of the this compound studies.[8][9]
Objective: To evaluate the efficacy of this compound in prolonging renal allograft survival in a primate model.
Animals: Adult male cynomolgus monkeys, ABO-matched and mixed lymphocyte reaction (MLR)-mismatched.
Surgical Procedure:
-
Anesthetize both donor and recipient animals.
-
Perform a midline laparotomy on the donor. Mobilize the left kidney, dissecting the renal artery, vein, and ureter.
-
Heparinize the donor, clamp the renal vessels, and excise the kidney.
-
Perfuse the donor kidney with cold preservation solution.
-
In the recipient, perform a midline laparotomy and expose the infrarenal aorta and vena cava.
-
Perform end-to-side anastomoses of the donor renal artery and vein to the recipient's aorta and vena cava, respectively.
-
Perform a ureteroneocystostomy to implant the donor ureter into the recipient's bladder.
-
Perform bilateral nephrectomy of the recipient's native kidneys, making the animal fully dependent on the allograft.
-
Close the abdominal incision in layers.
Post-Operative Care and Monitoring:
-
Provide appropriate analgesic and antibiotic therapy.
-
Monitor vital signs, urine output, and daily clinical observations.
-
Collect blood samples regularly (e.g., daily for the first week, then 2-3 times weekly) to monitor serum creatinine, blood urea (B33335) nitrogen (BUN), and complete blood counts (CBC) as indicators of graft function and rejection.
-
Graft rejection is typically defined by a significant and sustained increase in serum creatinine.
This compound Formulation and Administration
Objective: To prepare and administer this compound to primate subjects.
Materials:
-
This compound powder
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) solution). Note: The exact vehicle used in the primate studies with this compound is not specified in the available literature; a common, inert vehicle is suggested here.
-
Oral gavage tube
Procedure:
-
Calculate the required amount of this compound based on the animal's body weight and the target dose (e.g., 3 mg/kg).
-
Prepare a homogenous suspension of this compound in the vehicle at a suitable concentration for the dosing volume.
-
Administer the this compound suspension to the primate via oral gavage.
-
For a twice-daily (b.i.d.) dosing regimen, administer the doses approximately 12 hours apart.
In Vitro T-Cell Proliferation Assay (General Protocol)
Objective: To assess the in vitro immunosuppressive activity of this compound on primate peripheral blood mononuclear cells (PBMCs).
Materials:
-
Primate whole blood
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)
Procedure:
-
Isolate PBMCs from primate whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend PBMCs in complete RPMI 1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with a T-cell mitogen.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent during the final 16-18 hours of incubation.
-
Harvest the cells and measure proliferation according to the manufacturer's instructions for the chosen reagent.
-
Calculate the IC50 value of this compound for T-cell proliferation.
Safety and Toxicology
In the non-human primate renal transplantation study, this compound was reported to be "well tolerated".[4][5] However, detailed safety and toxicology data in primates are not publicly available. As with any investigational compound, a comprehensive safety assessment is crucial. This should include regular monitoring of:
-
Hematology: Complete blood counts to assess for any effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Panels to evaluate liver and kidney function, electrolytes, and other metabolic parameters.
-
Clinical Observations: Daily monitoring for any adverse effects such as changes in behavior, appetite, or gastrointestinal function.
Conclusion
This compound has demonstrated promising immunosuppressive activity in a non-human primate model of renal transplantation, suggesting its potential as a novel therapeutic for the prevention of allograft rejection. The data indicates a synergistic effect when combined with a calcineurin inhibitor like tacrolimus. Further studies are warranted to fully characterize the pharmacokinetic, pharmacodynamic, and long-term safety profile of this compound in primates to support its potential clinical development. The protocols and data presented here provide a foundation for the design of such future investigations.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intervention of PKC-θ as an immunosuppressive regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and CNS distribution of tralesinidase alfa administered via intracerebroventricular infusion to juvenile cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Yin and Yang of Protein Kinase C-theta (PKCθ): A Novel Drug Target for Selective Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primate Models in Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primate models in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-2 Transcription Assay Using the PKCθ Inhibitor AS2521780
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (B1167480) (IL-2) is a critical cytokine that plays a central role in the adaptive immune response by promoting the proliferation and differentiation of T lymphocytes.[1][2][3] The transcription of the IL-2 gene is tightly regulated and serves as a key indicator of T cell activation.[2][3][4] This process is initiated by the engagement of the T cell receptor (TCR) and co-stimulatory molecules like CD28, which triggers a cascade of intracellular signaling pathways.[2][3][5] One of the crucial pathways involved in T cell activation and subsequent IL-2 production is mediated by Protein Kinase C theta (PKCθ).[6][7] AS2521780 is a potent and highly selective inhibitor of PKCθ, demonstrating an IC50 of 0.48 nM for the recombinant human enzyme.[6][7][8] It has been shown to effectively suppress CD3/CD28-induced IL-2 gene transcription in Jurkat T cells with an IC50 of 14 nM, making it a valuable tool for studying the role of PKCθ in T cell signaling and for the development of novel immunosuppressive therapies.[6][7][8][9]
This document provides a detailed protocol for performing an IL-2 transcription assay using a Jurkat T cell line engineered with a luciferase reporter gene under the control of the human IL-2 promoter.[2][3][10][11][12] The protocol outlines the methodology for stimulating T cell activation, treating the cells with the PKCθ inhibitor this compound, and quantifying the resulting changes in IL-2 promoter activity.
Signaling Pathway of T Cell Activation and Inhibition by this compound
T cell activation leading to IL-2 transcription is initiated by the co-stimulation of the T cell receptor (TCR) and the CD28 receptor. This dual signal activates downstream signaling cascades, including the Protein Kinase C (PKC) pathway. PKCθ, a member of the novel PKC subfamily, is preferentially expressed in T cells and plays a critical role in transducing signals from the TCR complex. Upon activation, PKCθ contributes to the activation of transcription factors such as NF-κB and AP-1, which are essential for initiating the transcription of the IL-2 gene. This compound selectively inhibits the kinase activity of PKCθ, thereby blocking the downstream signaling events that lead to the activation of these transcription factors and ultimately suppressing IL-2 gene transcription.[6][7][9]
Figure 1: Simplified signaling pathway of T cell activation and inhibition by this compound.
Experimental Protocol
This protocol describes the use of an IL-2 promoter-luciferase reporter Jurkat T cell line to assess the inhibitory activity of this compound on T cell activation.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| IL-2 Luciferase Reporter Jurkat Cell Line | BPS Bioscience | 60481 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Anti-human CD3 Antibody (clone OKT3) | BioLegend | 317304 |
| Anti-human CD28 Antibody (clone CD28.2) | BioLegend | 302902 |
| This compound | Selleckchem | S7898 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Cell Culture
-
Culture the IL-2 Luciferase Reporter Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Experimental Workflow
Figure 2: Experimental workflow for the IL-2 transcription assay.
Assay Protocol
-
Cell Seeding:
-
Harvest Jurkat cells in the exponential growth phase and resuspend them in fresh growth medium at a concentration of 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well white, clear-bottom plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of anti-human CD3 and anti-human CD28 antibodies in culture medium. A final concentration of 1 µg/mL for each antibody is recommended, but this should be optimized for your specific cell line and experimental conditions.[13]
-
Add 50 µL of the stimulation cocktail to the wells containing cells and the compound. For unstimulated control wells, add 50 µL of culture medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 6 hours. The optimal incubation time may vary and should be determined empirically.[13]
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
-
Add 100 µL of ONE-Glo™ reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
Data Presentation
The results can be presented as the percentage of inhibition of IL-2 promoter activity relative to the stimulated control.
Table 1: Example Data for Inhibition of IL-2 Transcription by this compound
| This compound (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Unstimulated) | 1,500 | N/A |
| 0 (Stimulated) | 150,000 | 0 |
| 1 | 127,500 | 15 |
| 3 | 97,500 | 35 |
| 10 | 60,000 | 60 |
| 30 | 22,500 | 85 |
| 100 | 4,500 | 97 |
| 300 | 1,800 | 98.8 |
RLU: Relative Light Units
Calculation of % Inhibition:
% Inhibition = [ 1 - (RLU(Sample) - RLU(Unstimulated)) / (RLU(Stimulated) - RLU(Unstimulated)) ] x 100
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in unstimulated wells | Cell density is too high; contamination. | Optimize cell seeding density; check for mycoplasma contamination. |
| Low signal in stimulated wells | Suboptimal stimulation conditions; low cell viability. | Optimize antibody concentrations and stimulation time; ensure cells are healthy and in the exponential growth phase. |
| High well-to-well variability | Inconsistent cell seeding or reagent addition. | Ensure proper mixing of cell suspension and accurate pipetting. |
| Inconsistent compound activity | Compound precipitation or degradation. | Ensure proper solubility of the compound in the assay medium; prepare fresh dilutions for each experiment. |
Safety Precautions
-
Handle all cell lines and reagents according to standard laboratory safety procedures.
-
This compound is a chemical compound; refer to the Material Safety Data Sheet (MSDS) for handling and disposal instructions.
-
Use appropriate personal protective equipment (PPE), including gloves and a lab coat, when performing the assay.
References
- 1. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. T Cell Activation Bioassay (NFAT/IL-2) [worldwide.promega.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. Development of a luciferase reporter Jurkat cell line under the control of endogenous interleukin-2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmaOnco™ IL-2-Luciferase Reporter (Luc) - Jurkat Cell Line (Human) - Creative Biolabs [creative-biolabs.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
Preparation of AS2521780 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Introduction
This compound is a small molecule inhibitor that selectively targets PKCθ, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] PKCθ activation is a critical step in T-cell activation, proliferation, and cytokine production, making it an attractive target for immunomodulatory and anti-inflammatory drug development.[4][5] Accurate preparation of a stable and concentrated stock solution is the first and a critical step for any in vitro or in vivo studies. DMSO is the recommended solvent for this compound due to its excellent solubilizing properties for this compound.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 547.76 g/mol | [1][2][4] |
| Formula | C30H41N7OS | [1] |
| Appearance | Solid Powder | [1] |
| Solubility in DMSO | ≥ 10 mM | [1] |
| IC50 (PKCθ) | 0.48 nM | [1][2][3][5] |
| Biological Activity | Selective PKCθ inhibitor; suppresses CD3/CD28-induced IL-2 gene transcription (IC50 = 14 nM) and human primary T-cell proliferation (IC50 = 17 nM). | [1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or covered with aluminum foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Nitrile gloves are not recommended for prolonged contact with DMSO.
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care and avoid inhalation of dust or direct contact with skin and eyes.
-
DMSO is a combustible liquid and can readily penetrate the skin, carrying dissolved substances with it.[6][7] Work in a well-ventilated area, preferably a chemical fume hood.[8]
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 547.76 g/mol / 1000 = 5.4776 mg
-
-
Weighing the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance. For small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
-
Dissolving the powder in DMSO:
-
Add the appropriate volume of anhydrous/sterile DMSO to the vial containing the weighed this compound powder.
-
For example, if you weighed 5.48 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the vial securely.
-
-
Ensuring complete dissolution:
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the stock solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1] Properly stored, the stock solution should be stable for several months.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use in a T-cell proliferation assay.
References
- 1. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. T cell - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. valudor.com [valudor.com]
- 8. marquette.edu [marquette.edu]
Application Notes and Protocols for AS2521780, a Selective PKCθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). The following sections detail the optimal concentration of this compound for various cell-based assays, provide detailed experimental protocols, and illustrate the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for PKCθ, making it a valuable tool for studying T-cell activation and related signaling pathways. The effective concentrations for enzymatic inhibition and cellular responses are summarized below.
| Parameter | Value | System | Reference |
| Enzymatic Inhibition | |||
| IC50 vs. human PKCθ | 0.48 nM | Recombinant human PKCθ enzyme | [1][2][3] |
| Selectivity | >30-fold vs. other PKC isoforms | Recombinant human PKC isoforms | [1][2] |
| Selectivity | >100-fold vs. a panel of 27 protein kinases | Kinase panel screening | |
| Cellular Activity | |||
| IC50 for IL-2 gene transcription | 14 nM | Jurkat T-cells (CD3/CD28 stimulated) | |
| IC50 for T-cell proliferation | 17 nM | Human primary T-cells (CD3/CD28 stimulated) |
Signaling Pathway
The diagram below illustrates the central role of PKCθ in the T-cell receptor (TCR) signaling cascade, which is inhibited by this compound.
Caption: PKCθ signaling pathway in T-cell activation.
Experimental Protocols
The following are detailed protocols for common in vitro assays to determine the optimal concentration and efficacy of this compound.
In Vitro PKCθ Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on PKCθ enzymatic activity.
Materials:
-
Recombinant human PKCθ
-
This compound
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
PKCθ substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a microcentrifuge tube or 96-well plate, add the kinase buffer, recombinant PKCθ enzyme, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP. For the ADP-Glo™ assay, add the ADP-Glo™ reagent.
-
Quantify the kinase activity. For radiolabeled assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Jurkat Cell IL-2 Production Assay
This cell-based assay measures the effect of this compound on T-cell activation by quantifying the production of Interleukin-2 (IL-2).
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Seed Jurkat T-cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the wells. Optimal concentrations should be determined empirically but are typically around 1 µg/mL for plate-bound anti-CD3 and 1-2 µg/mL for soluble anti-CD28.
-
Incubate the plate for 16-24 hours at 37°C in a humidified CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-2 production for each concentration of this compound and determine the IC50 value.
Primary Human T-Cell Proliferation Assay
This assay assesses the impact of this compound on the proliferation of primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, streptomycin, and IL-2 (optional, for expansion)
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a fluorescent dye like CFSE)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify them from PBMCs using a T-cell isolation kit.
-
Seed the cells at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture medium.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell proliferation:
-
For [3H]-thymidine incorporation, pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure radioactivity.
-
For BrdU incorporation, add BrdU to the culture for the final 2-18 hours and detect its incorporation using an anti-BrdU antibody-based ELISA.
-
For CFSE labeling, pre-label the cells with CFSE before stimulation and measure the dilution of the dye by flow cytometry after incubation.
-
-
Determine the concentration-dependent inhibition of T-cell proliferation by this compound and calculate the IC50 value.
Experimental Workflow
The following diagram outlines a general workflow for determining the optimal in vitro concentration of this compound.
Caption: Workflow for determining optimal in vitro concentration.
References
Application Notes and Protocols for In Vivo Delivery of AS2521780 in Mice
These application notes provide detailed protocols for the in vivo delivery of AS2521780, a selective inhibitor of Protein Kinase C theta (PKCθ), in mouse models. This document is intended for researchers, scientists, and drug development professionals. While specific in vivo delivery protocols for this compound in mice are not extensively detailed in publicly available literature, this guide synthesizes information from studies using this compound in other rodent models and general best practices for compound administration in mice.
Overview of this compound and PKCθ Signaling
This compound is a potent and selective inhibitor of PKCθ, a key enzyme in T-cell signaling pathways.[1][2] PKCθ plays a crucial role in T-cell activation, proliferation, and cytokine production.[3][4][5] Its inhibition is a therapeutic strategy for T-cell-mediated autoimmune diseases.
PKCθ Signaling Pathway
The following diagram illustrates the central role of PKCθ in T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and subsequently initiates downstream signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which are critical for T-cell function.
Quantitative Data Summary
| Parameter | Rat Model (Adjuvant-Induced Arthritis) | Rat Model (Cardiac Transplantation - Monotherapy) | Rat Model (Cardiac Transplantation - Combination Therapy) |
| Dose | Dose-dependent reduction in paw swelling | 10 mg/kg and 30 mg/kg | 3 mg/kg |
| Frequency | Not Specified | Twice daily (b.i.d.) | Twice daily (b.i.d.) |
| Route | Not Specified | Not Specified | Not Specified |
| Effect | Significant reduction in paw swelling | Prolonged graft survival | Significant improvement in graft survival with suboptimal tacrolimus (B1663567) or mycophenolate mofetil |
Experimental Protocols
Prior to any in vivo administration, it is crucial to determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), corn oil, or aqueous solutions with solubilizing agents like DMSO, Tween 80, or carboxymethylcellulose (CMC).
General Experimental Workflow
The following diagram outlines a general workflow for an in vivo study with this compound in mice.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of T-cells Treated with AS2521780
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] PKCθ plays a crucial role in T-cell activation, proliferation, and cytokine production.[4][5] Upon TCR and CD28 co-stimulation, PKCθ is activated and subsequently triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT.[4][5][6] These transcription factors are essential for the expression of genes involved in T-cell effector functions, including the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[5][7] By selectively targeting PKCθ, this compound offers a promising therapeutic strategy for modulating T-cell mediated immune responses in autoimmune diseases and transplantation.[2][3][8]
These application notes provide detailed protocols for utilizing flow cytometry to assess the immunomodulatory effects of this compound on human T-cells. The protocols cover T-cell isolation, activation, treatment with this compound, and subsequent analysis of key activation markers and proliferation.
Signaling Pathway of T-cell Activation via PKCθ
The following diagram illustrates the central role of PKCθ in the T-cell activation signaling cascade.
Caption: PKCθ is a critical node downstream of TCR and CD28, leading to the activation of key transcription factors.
Experimental Workflow
A generalized workflow for the analysis of T-cells treated with this compound is depicted below.
Caption: A streamlined workflow from T-cell isolation to flow cytometry data analysis.
Experimental Protocols
Protocol 1: Human T-cell Isolation and Culture
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) T-cell Purification: For a pure T-cell culture, enrich for CD3+ T-cells from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Resuspend the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protocol 2: T-cell Activation and Treatment with this compound
-
Cell Seeding: Seed the T-cells in a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL.
-
Proliferation Staining (if applicable): For proliferation analysis, label the cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet prior to activation, following the manufacturer's instructions.
-
Treatment: Add this compound to the desired final concentrations. A vehicle control (e.g., DMSO) should be run in parallel. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Activation: Stimulate the T-cells with anti-CD3/CD28 antibody-coated beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time will depend on the specific markers being analyzed (e.g., 24 hours for early activation markers like CD69, and 72 hours for proliferation).
Protocol 3: Flow Cytometry Staining and Analysis
-
Cell Harvesting: Harvest the cells from the 96-well plate and transfer them to FACS tubes.
-
Washing: Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Surface Staining: Prepare a cocktail of fluorescently labeled antibodies against T-cell surface markers. A recommended panel includes:
-
Staining Procedure: Resuspend the cells in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in FACS buffer for acquisition.
-
Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events) for robust statistical analysis.
-
Data Analysis: Analyze the acquired data using flow cytometry analysis software. Gate on the lymphocyte population based on forward and side scatter, followed by gating on CD3+ T-cells. Within the T-cell population, further delineate CD4+ and CD8+ subsets. Quantify the percentage of cells expressing CD69 and CD25, and analyze the proliferation dye dilution to determine the percentage of divided cells.
Data Presentation
The following tables present hypothetical but expected data from the flow cytometric analysis of T-cells treated with this compound, based on its known mechanism of action.
Table 1: Effect of this compound on the Expression of T-cell Activation Markers
| Treatment Condition | Concentration (nM) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | 0 | 2.5 ± 0.8 | 3.1 ± 1.1 | 1.8 ± 0.5 | 2.2 ± 0.9 |
| Activated + Vehicle | 0 | 85.3 ± 5.2 | 78.6 ± 6.4 | 88.1 ± 4.9 | 82.4 ± 5.8 |
| Activated + this compound | 1 | 65.2 ± 4.7 | 59.8 ± 5.1 | 68.5 ± 5.3 | 63.7 ± 6.0 |
| Activated + this compound | 10 | 42.1 ± 3.9 | 35.4 ± 4.2 | 45.3 ± 4.1 | 38.9 ± 4.5 |
| Activated + this compound | 100 | 15.8 ± 2.5 | 12.7 ± 2.1 | 18.2 ± 2.8 | 14.5 ± 2.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T-cell Proliferation
| Treatment Condition | Concentration (nM) | % Divided CD4+ T-cells | % Divided CD8+ T-cells |
| Unstimulated | 0 | 1.2 ± 0.4 | 0.9 ± 0.3 |
| Activated + Vehicle | 0 | 92.5 ± 4.1 | 95.3 ± 3.8 |
| Activated + this compound | 1 | 70.3 ± 5.5 | 74.8 ± 4.9 |
| Activated + this compound | 10 | 45.1 ± 4.8 | 48.9 ± 5.2 |
| Activated + this compound | 100 | 8.7 ± 1.9 | 10.2 ± 2.1 |
Data are presented as mean ± standard deviation.
Conclusion
The provided protocols and expected data demonstrate the utility of flow cytometry as a powerful tool to characterize the inhibitory effects of this compound on T-cell activation and proliferation. By quantifying changes in cell surface marker expression and cell division, researchers can effectively assess the potency and mechanism of action of this selective PKCθ inhibitor. These methods are crucial for the preclinical evaluation and development of this compound and other immunomodulatory compounds.
For further information, please contact:
References
- 1. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 10. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AS2521780 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS2521780, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), with an IC50 of 0.48 nM.[1][2][3] PKCθ is a crucial enzyme in the T-cell receptor signaling pathway, which is essential for T-cell activation, proliferation, and cytokine production. By inhibiting PKCθ, this compound can suppress T-cell mediated immune responses, making it a compound of interest for autoimmune diseases and organ transplantation.[4]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What is causing this?
This is a common issue for compounds with low aqueous solubility. This compound is hydrophobic, and when the concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can "crash out" or precipitate as it is no longer soluble in the high concentration of water.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of 10 mM in DMSO has been reported.[1]
Q4: Can I use other solvents besides DMSO?
While DMSO is the primary choice, other organic solvents like ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be tested. However, the solubility in these solvents may vary, and it is crucial to perform a vehicle control in your experiments to account for any potential effects of the solvent.
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%, as higher concentrations can be cytotoxic. It is recommended to run a DMSO vehicle control to assess its effect on your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous media.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The compound is "crashing out" due to its low aqueous solubility. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. 2. Optimize the dilution process: Pre-warm your aqueous medium to 37°C. While vortexing the medium, add the DMSO stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation. 3. Use a co-solvent: In some cases, a mixture of solvents can improve solubility. You could try preparing a stock in a combination of DMSO and another organic solvent like ethanol. 4. Incorporate surfactants or cyclodextrins: These agents can help create micelles or inclusion complexes that keep the compound dispersed in the aqueous phase. |
| Inconsistent experimental results | Variability in stock solution preparation or incomplete dissolution. | 1. Ensure complete dissolution of the stock solution: After adding the solvent, vortex the solution and gently warm it in a 37°C water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect for any particulates before use. 2. Aliquot and store properly: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Compound appears to be inactive | The compound may not be bioavailable due to precipitation or aggregation. | 1. Visually inspect your final working solution: Before adding to your cells or assay, check for any signs of precipitation or turbidity. 2. Consider using a formulation with surfactants: For in vivo studies or challenging in vitro systems, formulating this compound with a surfactant may be necessary to improve its bioavailability. |
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| IC50 (PKCθ) | 0.48 nM | - | [1][2][3] |
| Reported Stock Concentration | 10 mM | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 547.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 5.48 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. Vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental medium (e.g., cell culture medium, buffer)
-
Vortex mixer
Methodology:
-
Pre-warm the aqueous experimental medium to the desired temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the 10 mM this compound DMSO stock solution dropwise. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Continue to mix for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
PKCθ Signaling Pathway in T-Cell Activation
Caption: PKCθ signaling pathway in T-cell activation leading to IL-2 production.
Experimental Workflow for Preparing a Working Solution of this compound
Caption: Workflow for preparing this compound working solution.
References
- 1. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 2. This compound|1214726-89-2|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of AS2521780 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AS2521780, a potent Protein Kinase C theta (PKCθ) inhibitor, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a serine/threonine kinase crucial for T-cell activation and signaling.[1][2] It has a reported IC50 value of 0.48 nM for recombinant human PKCθ enzyme activity.[2][3] Its primary mechanism of action involves the suppression of T-cell mediated immunity, making it a compound of interest for autoimmune diseases and transplant rejection.[1][4][5]
Q2: How selective is this compound for PKCθ?
This compound demonstrates high selectivity for PKCθ over other kinases.
-
PKC Isoforms: It is over 30-fold more selective for PKCθ compared to other PKC isoforms.[1][2] While some moderate inhibition of PKCε has been observed, it is approximately 30 times weaker than its inhibition of PKCθ.[6]
-
Other Kinases: Against a broader panel of protein kinases, this compound shows little to no inhibition at concentrations where PKCθ is potently inhibited.[2][6] For instance, at a concentration of 1 µM, it did not significantly inhibit the activity of 26 other tested kinases.[6]
Q3: What are the potential off-target effects of this compound at high concentrations?
While this compound is highly selective, using it at high concentrations increases the risk of binding to and inhibiting other kinases, a common characteristic of ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[7] Based on its selectivity profile, the most likely off-target kinase at higher concentrations is CDK2, although the inhibition is over 100-fold weaker than for PKCθ (IC50 = 84 nM).[3][6] Off-target effects could manifest as unexpected cellular phenotypes, cytotoxicity, or activation of compensatory signaling pathways.[8][9]
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Perform Dose-Response Analysis: Conduct a thorough dose-response curve to identify the lowest effective concentration that yields the desired on-target effect.[7][8]
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to the observed effects.[8]
-
Confirm with a Structurally Unrelated Inhibitor: To validate that the observed phenotype is due to the inhibition of PKCθ, use a structurally different inhibitor for the same target.[7]
-
Consider Genetic Knockdown: Where possible, use genetic approaches like siRNA or CRISPR to knock down PKCθ and compare the phenotype to that observed with this compound.[7][10]
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound.
Table 1: Inhibitory Potency (IC50) of this compound against PKC Isoforms
| Kinase | IC50 (nM) | Selectivity vs. PKCθ | Reference |
| PKCθ | 0.48 | - | [2][3] |
| Other PKC Isoforms | >30-fold higher | >30x | [1][2] |
| PKCε | ~14.4 (estimated) | ~30x | [6] |
Table 2: Inhibitory Potency (IC50) of this compound against Other Kinases
| Kinase | IC50 (nM) | Selectivity vs. PKCθ | Reference |
| CDK2 | 84 | >175x | [3][6] |
| Panel of 26 other kinases | Not significantly inhibited at 1 µM | >1000x | [6] |
Troubleshooting Guide
This guide addresses common issues that may arise from potential off-target effects of this compound at high concentrations.
Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen at the concentration showing toxicity.[8] 2. Test a structurally unrelated PKCθ inhibitor to see if the cytotoxicity persists.[8] | 1. Identification of unintended kinase targets responsible for the toxicity. 2. Confirmation of whether the cytotoxicity is an on-target or off-target effect. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve to determine the lowest effective concentration.[8] 2. Reduce the incubation time with the inhibitor. | A therapeutic window where on-target effects are observed without significant cytotoxicity. |
| Compound precipitation | 1. Visually inspect the media for any signs of precipitation. 2. Check the solubility of this compound in your specific cell culture medium. | Prevention of non-specific effects caused by compound precipitation.[8] |
Issue 2: Experimental results are inconsistent or unexpected (e.g., paradoxical pathway activation).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory or feedback loop pathways.[8][9] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to PKCθ inhibition and more consistent results. |
| Cell line-specific effects | 1. Test this compound in multiple T-cell lines or primary T-cells to check for consistency.[8] | Distinguishes between general off-target effects and those specific to a particular cellular context. |
| Inhibitor instability | 1. Verify the stability of this compound under your specific experimental conditions (e.g., in media over time). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[8] |
Visualizations
Caption: Simplified T-Cell Receptor (TCR) signaling pathway showing the central role of PKCθ and the inhibitory action of this compound.
Caption: Experimental workflow for systematically identifying potential off-target effects of this compound.
Caption: A logical troubleshooting diagram for diagnosing inconsistent experimental outcomes with this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is for assessing the selectivity of this compound against a broad panel of kinases, which is often performed by commercial vendors.[10][11]
-
Objective: To identify unintended kinase targets of this compound at a high concentration (e.g., 1 µM).
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the final desired concentration for screening (e.g., 1 µM).
-
Assay Setup: Use a pre-qualified panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP (often at or near the Km for each kinase).
-
Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls: a no-inhibitor control (vehicle, e.g., DMSO) and a known inhibitor for each kinase as a positive control.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method can be radioactivity-based (e.g., [γ-³²P]ATP), fluorescence-based, or luminescence-based (e.g., measuring ATP depletion).[11][12]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data is presented as a percentage of inhibition at the tested concentration.
-
Protocol 2: Western Blotting for Pathway Analysis
-
Objective: To investigate if this compound at high concentrations affects signaling pathways other than the canonical PKCθ pathway.
-
Methodology:
-
Cell Culture and Treatment: Plate Jurkat T-cells or primary T-cells and allow them to adhere or stabilize. Treat the cells with this compound at various concentrations (e.g., a low effective dose and a high, potentially off-target dose) for a specified time. Include a vehicle control. Stimulate the cells (e.g., with anti-CD3/CD28 antibodies) to activate T-cell signaling.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total proteins of interest. Key targets would include p-NF-κB (a downstream target of PKCθ) and markers of other pathways (e.g., p-ERK, p-AKT, p-JNK). Also probe for a loading control like GAPDH or β-actin.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye. Visualize the bands using an appropriate detection system. Quantify band intensity to compare the phosphorylation status of proteins across different treatment conditions.
-
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
-
Objective: To determine the functional IC50 of this compound on T-cell proliferation and to observe any cytotoxic effects at high concentrations.
-
Methodology:
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by flow cytometry.
-
Cell Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate. Add serial dilutions of this compound. Include a vehicle control.
-
Stimulation: Add stimulation beads (e.g., anti-CD3/CD28) to induce T-cell proliferation.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Proliferating cells will show a stepwise reduction in CFSE fluorescence. A viability dye (e.g., Propidium Iodide or DAPI) should be included to gate on live cells and assess cytotoxicity at high inhibitor concentrations.
-
Data Analysis: Quantify the percentage of proliferated cells in each condition. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing AS2521780 toxicity in long-term cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term use of AS2521780 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Protein Kinase C-theta (PKCθ).[1][2][3] PKCθ is a crucial enzyme in the T-cell activation signaling pathway.[4][5] By inhibiting PKCθ, this compound effectively suppresses T-cell activation, including proliferation and cytokine production, making it a potential therapeutic agent for T-cell-mediated autoimmune diseases and organ transplant rejection.
Q2: What are the known off-target effects of this compound?
This compound demonstrates high selectivity for PKCθ, with more than 30-fold higher inhibition of PKCθ compared to other PKC isoforms. It has been shown to have minimal or no inhibitory effects on a panel of other protein kinases. While highly selective, it's important to acknowledge that all kinase inhibitors have the potential for off-target effects, which can become more pronounced in long-term culture. Researchers should consider performing appropriate controls to monitor for unexpected phenotypic changes in their cell cultures.
Q3: What is the recommended starting concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have shown IC50 values for inhibiting IL-2 transcription in Jurkat T cells and proliferation of human primary T cells to be 14 nM and 17 nM, respectively. It is recommended to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay to minimize potential long-term toxicity.
Q4: How stable is this compound in cell culture medium?
While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in culture can be influenced by factors such as temperature, pH, and components of the medium. It is best practice to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term cultures with infrequent media changes, the stability of the compound should be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased cell viability over time | 1. High concentration of this compound leading to cytotoxicity.2. Off-target effects of the inhibitor.3. Degradation of the compound into toxic byproducts. | 1. Perform a dose-response curve to identify the lowest effective concentration.2. Include a control cell line that does not express PKCθ to assess off-target toxicity.3. Test the stability of this compound in your specific culture medium over time. Increase the frequency of media changes. |
| Altered cell morphology | 1. Cellular stress due to inhibition of the PKCθ pathway or off-target effects.2. Selection of a resistant subpopulation of cells. | 1. Lower the concentration of this compound.2. Regularly examine cell morphology using microscopy.3. Monitor for the emergence of morphologically distinct cell populations. |
| Inconsistent experimental results | 1. Inconsistent inhibitor concentration due to degradation or adsorption to plastic.2. Variability in cell health or density. | 1. Prepare fresh inhibitor solutions for each experiment. Consider using low-adhesion plasticware.2. Standardize cell seeding density and ensure high cell viability (>90%) at the start of each experiment. |
| Loss of inhibitory effect over time | 1. Development of cellular resistance.2. Degradation of this compound in the culture medium. | 1. Analyze target engagement and downstream signaling to confirm continued inhibition of the PKCθ pathway.2. Increase the frequency of media and inhibitor replenishment. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on T-Cell Proliferation
This table illustrates a sample dose-response experiment to determine the optimal concentration of this compound.
| This compound Concentration (nM) | T-Cell Proliferation (% of Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 | 98 ± 1.5 |
| 1 | 85 ± 4.8 | 97 ± 2.1 |
| 10 | 52 ± 3.9 | 95 ± 2.5 |
| 25 | 21 ± 2.5 | 93 ± 3.0 |
| 50 | 8 ± 1.7 | 85 ± 4.2 |
| 100 | 5 ± 1.1 | 75 ± 5.1 |
Data are represented as mean ± standard deviation.
Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
This table provides an example of how to present stability data for this compound.
| Time (hours) | Concentration in RPMI + 10% FBS (% of initial) | Concentration in DMEM + 10% FBS (% of initial) |
| 0 | 100 | 100 |
| 24 | 95 ± 2.1 | 92 ± 3.4 |
| 48 | 88 ± 3.5 | 85 ± 4.0 |
| 72 | 81 ± 4.2 | 78 ± 4.8 |
| 96 | 75 ± 5.0 | 70 ± 5.5 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Proliferation Assay
-
Cell Seeding: Plate T-cells (e.g., Jurkat or primary T-cells) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Add 100 µL of the 2X inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Stimulation: Stimulate T-cell proliferation using an appropriate method (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Measure cell proliferation using a standard method such as MTS or [3H]-thymidine incorporation.
-
Viability Assay: In a parallel plate, assess cell viability using a trypan blue exclusion assay or a commercial viability kit.
-
Data Analysis: Plot the proliferation and viability data against the log of the inhibitor concentration to determine the IC50 for proliferation and identify concentrations that impact viability.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Sample Preparation: Prepare a solution of this compound in your cell culture medium of choice (with serum, if applicable) at the final working concentration.
-
Incubation: Aliquot the solution into sterile tubes and incubate them under the same conditions as your cell culture experiments (37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of the remaining compound at each time point relative to the 0-hour time point to determine its stability.
Mandatory Visualizations
Caption: T-cell activation pathway and the inhibitory action of this compound on PKCθ.
Caption: Experimental workflow for assessing long-term effects of this compound.
Caption: Troubleshooting decision tree for long-term cell culture with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AS2521780 for T-Cell Inhibition
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using AS2521780 for T-cell inhibition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experimental workflow and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Protein Kinase C-theta (PKCθ).[1][2][3] PKCθ is a crucial enzyme in the T-cell receptor (TCR) signaling pathway that, upon activation, triggers downstream signaling cascades leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[1][4] this compound works by competitively binding to the ATP-binding site of PKCθ, thereby blocking its kinase activity and preventing the subsequent activation of T-cells.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A good starting point for this compound concentration in cell-based assays, such as T-cell proliferation or cytokine inhibition assays, is in the low nanomolar range. Based on reported IC50 values, a concentration range of 1 nM to 100 nM is recommended for initial dose-response experiments.
Q3: How long should I incubate my T-cells with this compound?
The optimal incubation time depends on the specific assay and the endpoint being measured.
-
For signaling studies (e.g., phosphorylation events): A short pre-incubation time of 30 minutes to 2 hours with this compound before T-cell stimulation is typically sufficient.
-
For cytokine production assays (e.g., IL-2 ELISA): An incubation period of 24 to 48 hours after stimulation in the presence of the inhibitor is common.
-
For T-cell proliferation assays (e.g., CFSE or MTT): Longer incubation times of 48 to 96 hours (2 to 4 days) are generally required to observe significant effects on cell division.
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been shown to be effective in animal models of T-cell mediated diseases, such as adjuvant-induced arthritis and allograft rejection, demonstrating its potential as an immunosuppressant for in vivo applications.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of T-cell activation observed. | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the IC50 in your specific cell type and assay conditions. |
| Insufficient T-cell Stimulation: The T-cells may not be adequately activated, masking the inhibitory effect of this compound. | Ensure that your T-cell stimulation method (e.g., anti-CD3/CD28 antibodies, PHA, or PMA/Ionomycin) is working effectively. Include a positive control for T-cell activation in your experiment. For Jurkat cells, co-stimulation with anti-CD3 and anti-CD28 antibodies is often effective for inducing IL-2 secretion. | |
| Short Incubation Time: The incubation period with the inhibitor may be too short to observe the desired effect, especially for proliferation assays. | Increase the incubation time. For proliferation assays, consider extending the incubation to 72 or 96 hours. | |
| Inhibitor Instability: Improper storage or handling of this compound can lead to its degradation. | Store the compound as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cell death or toxicity observed. | High Inhibitor Concentration: Excessive concentrations of this compound may lead to off-target effects and cytotoxicity. | Perform a dose-response curve and select the lowest effective concentration that provides significant inhibition without causing excessive cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). Include a vehicle control (solvent only) in your experiments to assess its effect on cell viability. | |
| High variability between experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Use a cell counter to ensure accurate and consistent cell seeding. |
| Inconsistent Reagent Addition: Variations in the volume or timing of inhibitor or stimulant addition can introduce variability. | Use calibrated pipettes and add reagents consistently across all wells. | |
| Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) may respond inconsistently. | Use healthy, low-passage cells for your experiments. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for PKCθ enzyme activity | 0.48 nM | Recombinant human PKCθ enzyme assay | |
| IC50 for IL-2 gene transcription | 14 nM | CD3/CD28-induced Jurkat T-cells | |
| IC50 for T-cell proliferation | 17 nM | Human primary T-cells | |
| Selectivity over other PKC isoforms | >30-fold | Various PKC isoform enzyme assays |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol describes how to measure T-cell proliferation by monitoring the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells
-
This compound
-
CFSE dye
-
RPMI-1640 medium with 10% FBS
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or CD3+ T-cells from whole blood.
-
CFSE Staining:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Seed 1 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium and add to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Add T-cell activation stimuli (e.g., plate-bound anti-CD3 antibody at 1-5 µg/mL and soluble anti-CD28 antibody at 1-2 µg/mL).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the serial dilution of CFSE fluorescence, which indicates cell division.
-
Protocol 2: IL-2 Production Assay using ELISA
This protocol outlines the measurement of IL-2 secretion from stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
96-well flat-bottom culture plate
-
Human IL-2 ELISA kit
Procedure:
-
Cell Seeding: Seed Jurkat cells or primary T-cells at a density of 1 x 10^5 cells per well in a 96-well plate.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the cells with an appropriate stimulus. For Jurkat cells, a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) or anti-CD3/CD28 antibodies can be used.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-2 in each sample using a standard curve. Determine the inhibitory effect of this compound by comparing the IL-2 levels in treated versus untreated stimulated cells.
Visualizations
PKCθ Signaling Pathway in T-Cell Activation
Caption: PKCθ signaling cascade in T-cell activation and the inhibitory action of this compound.
Experimental Workflow for T-Cell Inhibition Assay
Caption: A generalized experimental workflow for assessing T-cell inhibition by this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding experimental artifacts with AS2521780
Technical Support Center: AS2521780
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ).[1][2][3] Its primary mechanism of action is the inhibition of PKCθ enzyme activity, which plays a critical role in T-cell signaling and activation.[1][2][4] By inhibiting PKCθ, this compound can suppress T-cell mediated immune responses, making it a valuable tool for studying autoimmune diseases and transplant rejection.[1][2][5]
Q2: What is the selectivity profile of this compound?
Q3: In what experimental systems has this compound been shown to be effective?
This compound has demonstrated efficacy in various in vitro and in vivo models. It has been shown to suppress CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T-cells and the proliferation of human primary T-cells.[1][2][3] Furthermore, it has shown efficacy in animal models of T-cell mediated diseases, such as a rat model of adjuvant-induced arthritis and in rat and non-human primate transplant models.[2][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected IC50 value in my cellular assay.
-
Possible Cause 1: Compound Stability and Solubility.
-
Recommendation: this compound is typically dissolved in DMSO for in vitro use.[3] Ensure the compound is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health and Density.
-
Recommendation: Ensure your cells are healthy and in the logarithmic growth phase. High cell density can sometimes lead to an underestimation of a compound's potency. Optimize cell seeding density for your specific assay.
-
-
Possible Cause 3: Assay Conditions.
-
Recommendation: The potency of an inhibitor can be influenced by the concentration of ATP in kinase assays or the activation state of the target in cellular assays. Ensure your assay conditions are optimized and consistent across experiments.
-
Issue 2: Unexpected or off-target effects observed.
-
Possible Cause: Inhibition of other kinases.
-
Recommendation: While this compound is highly selective for PKCθ, at higher concentrations it may inhibit other kinases, such as PKCε and CDK2.[3][9] This can lead to unexpected phenotypes.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKCθ to see if it reverses the observed phenotype.
-
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Reagent Variability.
-
Recommendation: Ensure the quality and consistency of all reagents, including cell culture media, serum, and stimulating agents (e.g., anti-CD3/CD28 antibodies, concanavalin (B7782731) A).[1][2]
-
-
Possible Cause 2: Procedural Drift.
-
Recommendation: Maintain a detailed and consistent experimental protocol. Small variations in incubation times, temperatures, or cell handling can lead to significant differences in results.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKCθ |
| PKCθ | 0.48 | 1 |
| PKCα | >1000 | >2083 |
| PKCβI | >1000 | >2083 |
| PKCβII | >1000 | >2083 |
| PKCγ | >1000 | >2083 |
| PKCδ | >1000 | >2083 |
| PKCε | 15 | 31 |
| PKCζ | >1000 | >2083 |
| CDK2 | 84 | 175 |
Data compiled from publicly available sources.[2][3]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKCθ
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Prepare Kinase Reaction:
-
Add 5 µL of recombinant human PKCθ enzyme (e.g., 5 ng/µL) to a 96-well plate.
-
Add 5 µL of this compound at various concentrations (typically a serial dilution from 1 µM to 0.01 nM in assay buffer with 1% DMSO).
-
Add 5 µL of substrate (e.g., 0.2 mg/mL myelin basic protein).
-
-
Initiate Reaction: Add 5 µL of ATP solution (e.g., 10 µM ATP with [γ-³²P]ATP).
-
Incubate: Incubate the plate at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Measure Incorporation: Spot the reaction mixture onto P81 phosphocellulose paper, wash three times with 75 mM phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: T-Cell Proliferation Assay
-
Isolate Primary Human T-Cells: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a standard negative selection kit.
-
Plate Cells: Seed 1 x 10⁵ T-cells per well in a 96-well plate in complete RPMI-1640 medium.
-
Add Inhibitor: Add this compound at various concentrations.
-
Stimulate Cells: Stimulate the cells with anti-CD3 (e.g., 1 µg/mL, plate-bound) and anti-CD28 (e.g., 1 µg/mL, soluble) antibodies.
-
Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Measure Proliferation: Add a proliferation reagent (e.g., [³H]-thymidine or a colorimetric reagent like WST-1) for the final 4-18 hours of incubation.
-
Readout: Measure radioactivity or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for the inhibition of T-cell proliferation.
Mandatory Visualizations
Caption: PKCθ signaling pathway in T-cell activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 5. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Ensuring the stability of AS2521780 in solution
Technical Support Center: AS2521780
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the potent and selective PKCθ inhibitor, this compound. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and effective use of this compound in your experiments.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO to make a stock solution, but after diluting it into my aqueous buffer (e.g., PBS or cell culture medium), I observed precipitation. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The most likely reason for precipitation is that the compound has exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5% v/v), a slightly higher concentration might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.[2][3]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try serial dilutions. First, make intermediate dilutions of the DMSO stock in DMSO, and then add these to the aqueous medium.[3]
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the solution to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your stock or working solution may suggest chemical degradation or oxidation of the compound.[4] This can be influenced by factors such as exposure to light, air, or impurities in the solvent. It is recommended to prepare a fresh solution and take the following precautions:
-
Protect from Light: Store this compound solutions in amber vials or wrap clear vials in foil to protect them from light-induced degradation.
-
Use High-Purity Solvents: Ensure you are using anhydrous, high-purity DMSO to prepare your stock solutions.
-
Minimize Air Exposure: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q3: I am observing inconsistent results in my experiments using this compound. Could this be related to solution stability?
A3: Yes, inconsistent experimental outcomes can be a sign of compound degradation. If you suspect instability, consider the following:
-
Avoid Repeated Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it can increase the chance of degradation and water absorption by the DMSO. It is highly recommended to aliquot your stock solution into single-use volumes.
-
Prepare Fresh Working Solutions: Do not store this compound in aqueous buffers for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Verify Compound Integrity: If you continue to experience issues, you may need to assess the stability of your compound under your specific experimental conditions using an analytical method like High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in DMSO, where it is soluble up to 10 mM. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C or -20°C for up to 6 months.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous buffers for long periods, as this can lead to degradation. Working solutions in aqueous buffers should be prepared fresh from a DMSO stock solution just before use.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ). PKCθ is a crucial enzyme in the T-cell activation signaling pathway. By inhibiting PKCθ, this compound can suppress T-cell mediated immune responses.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Weight | 547.766 g/mol | |
| Molecular Formula | C30H41N7OS | |
| Solubility | 10 mM in DMSO | |
| Storage of Solid | -20°C for 12 months or 4°C for 6 months | |
| Storage in Solvent | -80°C or -20°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.48 mg of this compound (Molecular Weight = 547.766 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your chosen aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline (100% integrity).
-
Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: For each timepoint, determine the peak area of the this compound parent compound. Compare this to the peak area at T=0 to calculate the percentage of the compound remaining. A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing solution stability.
References
Troubleshooting inconsistent AS2521780 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are using the PKCθ inhibitor, AS2521780, and encountering inconsistent dose-response curves in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ).[1][2][3] PKCθ is a serine/threonine kinase that plays a critical role in T-cell signaling and activation.[1][2][4] By inhibiting PKCθ, this compound can suppress T-cell mediated immune responses.[1][2]
Q2: What are the expected IC50 values for this compound?
The IC50 values for this compound can vary depending on the experimental system. Reported values are summarized in the table below. Significant deviations from these values may indicate an experimental issue.
| Assay Type | Target/Cell Line | Reported IC50 |
| In vitro enzyme assay | Recombinant human PKCθ | 0.48 nM[1][2][3] |
| Cell-based assay | IL-2 gene transcription in Jurkat T cells | 14 nM[3][5] |
| Cell-based assay | Proliferation of human primary T cells | 17 nM[3] |
Q3: How selective is this compound for PKCθ?
This compound is highly selective for PKCθ. It has been shown to be over 30-fold more potent against PKCθ compared to other PKC isoforms.[1][2][3] While it may show some activity against other kinases at higher concentrations, it is considered a selective PKCθ inhibitor.[3][5]
Troubleshooting Inconsistent Dose-Response Curves
Inconsistent dose-response curves can manifest as high variability between replicates, shifts in IC50 values, or unusual curve shapes. The following guide addresses common problems and provides potential solutions.
Problem 1: High Variability Between Replicate Wells
Question: I am observing significant differences in the signal between replicate wells at the same this compound concentration. What should I check?
Answer: High variability between replicates is often due to technical errors.[6] Consider the following:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound and for dispensing cells or reagents. Use calibrated pipettes.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including the this compound dilutions, before adding them to the assay plate.[6]
-
Cell Plating Inconsistency: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer.[6]
-
Inconsistent Incubation Times: Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays.[7]
Problem 2: The IC50 Value is Significantly Different From Previously Reported Values
Question: My experimentally determined IC50 for this compound is drastically different from what is expected. What experimental parameters should I verify?
Answer: A significant shift in the IC50 value is a common issue and can be traced back to several key experimental parameters.[6]
-
ATP Concentration (for kinase assays): In in vitro kinase assays, the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure you are using the same ATP concentration as the reference experiment.[6][7]
-
Enzyme/Substrate Concentration: The concentration of the kinase and its substrate can influence the apparent IC50. Use consistent concentrations as per the established protocol.[6]
-
Cell Type and Health: In cell-based assays, different cell lines can exhibit varying sensitivities to the same compound. Ensure you are using the correct cell line and that the cells are healthy and in the logarithmic growth phase.[6]
-
Compound Solubility and Stability: Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions. Ensure the compound is stable in the assay buffer over the course of the experiment.[7]
Problem 3: The Dose-Response Curve has a Very Shallow or Steep Slope
Question: The slope of my Hill plot is not ideal. What could be the cause?
Answer: The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the inhibitor.[6]
-
Shallow Slope: A shallow slope can indicate positive cooperativity in binding, or it could be an artifact of issues like compound instability, solubility problems at higher concentrations, or complex biological responses.[6]
-
Steep Slope: A steep slope might suggest positive cooperativity or could be indicative of an artifact at a specific concentration range. It is important to ensure your dose range is appropriate to capture the full curve.[6]
-
Inappropriate Dose Range: Ensure that the concentrations of this compound tested cover a wide enough range to define the top and bottom plateaus of the curve.[8]
Experimental Protocols
In Vitro PKCθ Kinase Assay (Generalized Protocol)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of recombinant human PKCθ enzyme in reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a fluorescently labeled peptide) in reaction buffer.
-
Prepare a solution of ATP in reaction buffer at a concentration close to the Km for PKCθ.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in reaction buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions or vehicle control (DMSO) to the wells of a microplate.
-
Add the PKCθ enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the vehicle control (set to 100% activity).
-
Plot the kinase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[9]
-
T-Cell Proliferation Assay (Generalized Protocol)
-
Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Culture the T-cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics).
-
-
Assay Procedure:
-
Seed the T-cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions or vehicle control to the wells.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Detection (e.g., using a Cell Proliferation Reagent like WST-1 or MTS):
-
Add the proliferation reagent to each well and incubate for a few hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the stimulated vehicle control (set to 100% proliferation).
-
Plot the cell proliferation against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[9]
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: AS2521780 Efficacy and Serum Concentration
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). This guide focuses on the impact of serum concentration on its efficacy and provides troubleshooting advice and frequently asked questions (FAQs) to assist in experimental design and data interpretation.
Understanding this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for PKCθ, a key enzyme in the T-cell activation pathway.[1][2] By inhibiting PKCθ, this compound effectively suppresses T-cell proliferation and the production of inflammatory cytokines, such as Interleukin-2 (IL-2).[1][2] This makes it a valuable tool for studying T-cell-mediated immune responses and a potential therapeutic agent for autoimmune diseases and transplant rejection.[1][3]
Impact of Serum Concentration on Efficacy: Key Considerations
Serum Protein Binding: A significant consideration is the binding of this compound to serum proteins, such as albumin. This binding is a common characteristic of small molecule inhibitors and can significantly impact their efficacy.[4][5] Only the unbound, or "free," fraction of the drug is available to interact with its target, PKCθ, within the cell.[4] High serum protein binding can lead to a discrepancy between the inhibitor's potency in biochemical assays (which are often performed in low or no serum conditions) and its effectiveness in cell-based assays or in vivo, where serum proteins are abundant.[4][6] This phenomenon is often observed as a rightward shift in the IC50 curve in the presence of serum, indicating a decrease in apparent potency.[4]
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for this compound. It is important to note that the in vitro cellular assays were likely performed in the presence of fetal bovine serum (FBS), a standard component of cell culture media, which would influence the effective concentration of the inhibitor.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human PKCθ | IC50 | 0.48 nM | [1][2] |
| Cellular Assay | Jurkat T cells (IL-2 Gene Transcription) | IC50 | 14 nM | [1][2] |
| Cellular Assay | Human Primary T cells (Proliferation) | IC50 | 17 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease/Condition | Dosing Regimen | Outcome | Reference |
| Rat | Adjuvant-Induced Arthritis | Dose-dependent | Significant reduction in paw swelling | [1][2] |
| Rat | Cardiac Transplantation | 10 mg/kg b.i.d. | Prolonged graft survival to 14 days | [3] |
| Rat | Cardiac Transplantation | 30 mg/kg b.i.d. | Prolonged graft survival to 20 days | [3] |
| Non-Human Primate | Renal Transplantation | 3 mg/kg b.i.d. (with tacrolimus) | Significantly improved graft survival | [3] |
Experimental Protocols
1. T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods.
-
CFSE Staining:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Wash the cells twice with complete culture medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells in complete culture medium and seed in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
-
T-Cell Activation:
-
Stimulate T-cells with anti-CD3 and anti-CD28 antibodies.[7]
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the daughter cells.
-
2. Cytokine Release Assay (IL-2 ELISA)
This protocol describes the measurement of IL-2 secretion from activated T-cells.
-
Cell Seeding and Treatment:
-
Seed primary T-cells or a T-cell line (e.g., Jurkat) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
-
T-Cell Activation:
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Quantify the concentration of IL-2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 of this compound by plotting the IL-2 concentration against the inhibitor concentration.
-
Troubleshooting Guide and FAQs
Question 1: Why is the IC50 value of this compound in my cell-based assay much higher than the reported biochemical IC50?
Answer: This is a common observation and can be attributed to several factors:
-
Serum Protein Binding: As discussed, serum proteins in your cell culture medium will bind to this compound, reducing the free concentration available to inhibit PKCθ.[4][6] The biochemical IC50 is typically determined in a serum-free environment.
-
Cellular Factors: The cell membrane acts as a barrier, and the intracellular concentration of the inhibitor may be lower than the concentration in the medium. Cells also have efflux pumps that can actively remove the compound.
-
ATP Concentration: In in vitro kinase assays, the concentration of ATP can influence the apparent IC50 of ATP-competitive inhibitors. Cellular assays have physiological ATP concentrations that are much higher than those often used in biochemical assays.
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: To quantify the effect of serum protein binding, determine the IC50 of this compound in your cell-based assay using different concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS).[5] This will help you understand the impact of serum on the inhibitor's potency.
-
Use Serum-Free or Low-Serum Medium: If your experimental design allows, consider using serum-free or low-serum media to minimize protein binding effects. However, be aware that this can affect cell health and responsiveness.
-
Verify Target Engagement: Use a downstream readout of PKCθ activity, such as phosphorylation of a known substrate, to confirm that this compound is engaging its target within the cell at the concentrations used.
Question 2: I'm observing high variability in my T-cell activation assay results. What could be the cause?
Answer: High variability in T-cell assays can arise from several sources:
-
Donor Variability: Primary T-cells from different donors can exhibit significant differences in their response to stimuli.
-
Cell Viability and Health: The health and viability of the T-cells are crucial for a consistent response.[1]
-
Reagent Consistency: Variations in the quality and concentration of antibodies, mitogens, and serum can lead to inconsistent results.[1]
Troubleshooting Steps:
-
Standardize Protocols: Ensure that cell isolation, handling, and plating procedures are consistent across all experiments.[8]
-
Use a Pooled Serum Source: To minimize lot-to-lot variability from FBS, use a single, large batch of serum for a series of experiments.
-
Include Proper Controls: Always include positive controls (e.g., a known activator of T-cells) and negative controls (unstimulated cells, vehicle control) to assess the dynamic range and background of your assay.[1]
-
Optimize Stimulant Concentration: The concentration of activating antibodies (anti-CD3/anti-CD28) should be optimized to achieve a robust but not over-saturating response.[7]
Question 3: My in vivo experiment with this compound did not show the expected efficacy. How can I troubleshoot this?
Answer: Lack of in vivo efficacy can be due to a number of factors, with pharmacokinetics being a primary suspect.
-
Insufficient Drug Exposure: The dose administered may not have resulted in a high enough serum concentration of free this compound to effectively inhibit PKCθ in the target tissues.
-
Rapid Metabolism or Clearance: The compound may be rapidly metabolized and cleared from the body, leading to a short duration of action.
-
Poor Bioavailability: If administered orally, the compound may have low absorption from the gastrointestinal tract.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to measure the serum concentration of this compound over time after dosing. This will provide crucial information on Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).
-
Dose Escalation Study: Perform a dose-escalation study to determine if a higher dose leads to the desired therapeutic effect.
-
Consider a Different Route of Administration: If oral bioavailability is a concern, consider alternative routes of administration, such as intraperitoneal or intravenous injection, if appropriate for your animal model.
-
Formulation Optimization: The vehicle used to formulate this compound for in vivo administration can significantly impact its solubility and absorption.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PKCθ signaling pathway, a typical experimental workflow, and the logical relationship of factors affecting this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for Validating AS2521780's Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). Proper control experiments are critical for the accurate interpretation of its effects on T-cell signaling and function.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effects in my experiment are due to specific inhibition of PKCθ by this compound?
A1: To confirm the on-target activity of this compound, it is essential to include a combination of positive and negative controls. A key experiment is to assess the phosphorylation of a known downstream target of PKCθ. In T-cells, PKCθ activation leads to the phosphorylation of CARMA1 and subsequent activation of the NF-κB pathway.[1] A dose-dependent decrease in the phosphorylation of CARMA1 in response to T-cell stimulation (e.g., with anti-CD3/CD28 antibodies) in the presence of this compound would strongly indicate on-target activity.
Negative Controls:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound is crucial to rule out any effects of the solvent itself.
-
Inactive Compound Control (if available): Using a structurally similar but inactive analog of this compound would provide strong evidence that the observed effects are due to the specific pharmacophore of the inhibitor.
Positive Controls:
-
Stimulated Control: T-cells stimulated with a known activator of the PKCθ pathway (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) in the absence of this compound serve as a positive control to ensure the signaling pathway is functional in your experimental system.
-
Constitutively Active PKCθ: In overexpression systems, a constitutively active mutant of PKCθ can be used as a positive control to confirm that downstream readouts are responsive to PKCθ activity.[2]
Q2: I am observing a weaker than expected effect of this compound in my cellular assay compared to its reported low nanomolar IC50 in biochemical assays. What could be the reason?
A2: A discrepancy between biochemical potency (IC50) and cellular efficacy is a common observation. Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.
-
Compound Stability: this compound might be unstable in your cell culture medium over the duration of the experiment.
-
High ATP Concentration: Cellular assays have physiological ATP concentrations that can be much higher than those used in biochemical kinase assays, leading to competitive inhibition and a rightward shift in the IC50 value.
-
Drug Efflux Pumps: Cells may actively pump out the inhibitor, reducing its intracellular concentration.
To troubleshoot this, you can perform a time-course and dose-response experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.
Q3: I suspect that this compound might be causing off-target effects in my experiments. How can I investigate this?
A3: While this compound is a highly selective inhibitor, it's good practice to rule out potential off-target effects.[3][4][5]
-
Assess Selectivity Profile: this compound has been shown to be over 30-fold more selective for PKCθ compared to other PKC isoforms, with PKCε being the next most sensitive target. It also exhibits high selectivity against a broader panel of kinases, with CDK2 being a notable but significantly less potent off-target.
-
Counter-Screening: If you observe an unexpected phenotype, you can perform a counter-screen by testing the effect of this compound on cell lines or pathways where PKCθ is not expressed or known to be involved.
-
Western Blot Analysis of Other Kinases: You can perform a western blot to check the phosphorylation status of key downstream targets of the most likely off-target kinases, such as PKCε or CDK2, in the presence of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.48 | 1x |
| PKCε | 18 | >30x |
| Other PKC Isoforms (α, β1, γ, δ, η, ζ) | >100 | >200x |
| CDK2 | 84 | >175x |
Data compiled from published studies.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) |
| IL-2 Gene Transcription | Jurkat T-cells | anti-CD3/CD28 | 14 |
| T-cell Proliferation | Human Primary T-cells | anti-CD3/CD28 | 17 |
| IL-2 Production | Rat Splenocytes | Concanavalin A | 8.9 |
| IL-2 Production | Monkey PBMCs | Concanavalin A | 10.5 |
Data compiled from published studies.
Experimental Protocols
Protocol 1: Jurkat T-cell IL-2 Luciferase Reporter Assay
This assay measures the effect of this compound on T-cell activation by quantifying the expression of a luciferase reporter gene under the control of the IL-2 promoter.
Materials:
-
Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct.
-
RPMI-1640 medium with 10% FBS.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulating agents: anti-human CD3 and anti-human CD28 antibodies.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Add stimulating antibodies (e.g., pre-coated anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL). Include an unstimulated control.
-
Incubate for 6-24 hours at 37°C.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
Data Analysis: Normalize the luciferase signal of treated wells to the stimulated control wells. Plot the normalized values against the log of the this compound concentration to determine the IC50.
Protocol 2: Primary T-cell Proliferation Assay using CFSE
This assay assesses the inhibitory effect of this compound on the proliferation of primary T-cells using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells.
-
RPMI-1640 medium with 10% FBS.
-
CFSE dye.
-
This compound stock solution.
-
Stimulating agents: anti-human CD3 and anti-human CD28 antibodies or beads.
-
Flow cytometer.
Procedure:
-
Label primary T-cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells, including a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies or beads. Include an unstimulated, unstained control and a stimulated, stained control.
-
Incubate for 3-5 days at 37°C.
-
Harvest the cells and analyze by flow cytometry.
Data Analysis: Gate on the T-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of divided cells in each condition.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Intervention of PKC-θ as an immunosuppressive regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 5. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PKCθ Inhibitors: AS2521780 versus Sotrastaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Protein Kinase C theta (PKCθ), AS2521780 and sotrastaurin (B1684114). The information presented is curated from experimental data to assist in the evaluation of these compounds for research and therapeutic development purposes.
Introduction
Protein Kinase C theta (PKCθ) is a crucial enzyme in the signaling pathways of T lymphocytes, making it an attractive target for immunomodulatory therapies.[1] Inhibition of PKCθ can suppress T-cell activation and proliferation, a key mechanism in autoimmune diseases and organ transplant rejection.[2] this compound is a novel and highly selective PKCθ inhibitor, while sotrastaurin (formerly AEB071) is a potent pan-PKC inhibitor with high affinity for the θ isoform.[3][4] This guide will delve into a comparative analysis of their performance based on available experimental data.
Data Presentation: Quantitative Comparison
The inhibitory activities of this compound and sotrastaurin against various PKC isoforms and their effects in cellular assays are summarized below.
In Vitro Kinase Inhibition
| Inhibitor | PKC Isoform | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | PKCθ | 0.48[3][5] | - | Highly selective for PKCθ. Over 30-fold more selective for PKCθ than other PKC isoforms.[3] |
| PKCα | 160[6] | - | ||
| PKCε | 18[6] | - | ||
| PKCδ | 160[6] | - | ||
| Sotrastaurin | PKCθ | - | 0.22[7] | Pan-PKC inhibitor with high potency for PKCθ.[7] |
| PKCα | - | 0.95[7] | ||
| PKCβ | - | 0.64[7] | ||
| PKCδ | - | 2.1[7] | ||
| PKCε | - | 3.2[7] | ||
| PKCη | - | 1.8[7] |
Cellular Activity
| Inhibitor | Assay | Cell Line/Type | IC50 (nM) |
| This compound | IL-2 Gene Transcription | Jurkat T-cells | 14[8] |
| T-cell Proliferation | Human Primary T-cells | 17[8] | |
| Sotrastaurin | IL-2 Secretion | Human/Mouse Primary T-cells | Low nanomolar range[9] |
| T-cell Proliferation (alloantigen-induced) | Human T-cells | 37[4] | |
| IL-2 Promoter Luciferase Reporter | Jurkat T-cells | 150[4] |
Experimental Protocols
PKCθ Kinase Inhibition Assay (General Protocol for IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PKCθ, which can be adapted for inhibitors like this compound.
Objective: To quantify the in vitro potency of an inhibitor against recombinant human PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate (e.g., specific peptide)
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase reaction buffer, PKCθ enzyme, and the substrate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Sotrastaurin Ki Determination via Scintillation Proximity Assay (SPA)
This protocol describes the determination of the inhibitor constant (Ki) for sotrastaurin using a Scintillation Proximity Assay.[8]
Objective: To determine the binding affinity of sotrastaurin for various PKC isoforms.
Materials:
-
Purified, recombinant human PKC isoforms
-
Radiolabeled ATP analog (e.g., [γ-³³P]ATP)
-
Streptavidin-coated SPA beads
-
Biotinylated peptide substrate specific for each PKC isoform
-
Assay buffer (containing Tris-HCl, MgCl₂, etc.)
-
Sotrastaurin
Procedure:
-
In a microplate, pre-incubate the PKC enzyme, biotinylated substrate peptide, and serially diluted sotrastaurin in the assay buffer.
-
Initiate the kinase reaction by adding the radiolabeled ATP.
-
The reaction proceeds, allowing the transfer of the radiolabeled phosphate (B84403) to the biotinylated substrate.
-
The reaction is stopped, and the streptavidin-coated SPA beads are added. The biotinylated substrate binds to the beads.
-
When the radiolabeled substrate is in close proximity to the scintillant in the bead, it emits light.
-
The light signal, proportional to the amount of phosphorylated substrate, is detected using a scintillation counter.
-
The inhibitory effect of sotrastaurin is determined by the reduction in the light signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.[6]
Jurkat T-cell IL-2 Gene Transcription Assay
This assay measures the effect of an inhibitor on the transcription of the Interleukin-2 (IL-2) gene in Jurkat T-cells, a human T-lymphocyte cell line.[8][11]
Objective: To assess the inhibitory effect of a compound on T-cell activation by measuring IL-2 gene expression.
Materials:
-
Jurkat T-cells (stably transfected with an IL-2 promoter-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI 1640)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
Test inhibitor (e.g., this compound)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed the Jurkat T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with T-cell activators to induce IL-2 gene transcription.
-
Incubate the plate for a set period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence, which is proportional to the IL-2 promoter activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[9]
T-cell Proliferation Assay
This assay evaluates the impact of an inhibitor on the proliferation of primary T-cells.
Objective: To measure the anti-proliferative effect of a compound on activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified primary T-cells
-
Cell culture medium
-
T-cell mitogens or activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Test inhibitor (e.g., sotrastaurin)
-
Reagents for measuring proliferation (e.g., [³H]-thymidine or a cell viability reagent like MTT)
-
96-well plates
-
Scintillation counter or spectrophotometer
Procedure:
-
Isolate PBMCs or purify primary T-cells from whole blood.
-
Plate the cells in a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Stimulate the cells with a mitogen or activator.
-
Incubate the plates for a period of 48-72 hours to allow for cell proliferation.
-
Measure cell proliferation. If using [³H]-thymidine, add it to the culture for the final 18 hours of incubation, then harvest the cells and measure radioactivity. If using a viability reagent, add it according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Determine the IC50 value by analyzing the dose-response curve.[12]
Mandatory Visualization
PKCθ Signaling Pathway in T-Cell Activation
Caption: PKCθ signaling cascade in T-cell activation.
Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for evaluating PKCθ inhibitors.
References
- 1. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA-PKcs controls calcineurin mediated IL-2 production in T lymphocytes | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Costimulation of T cell receptor-triggered IL-2 production by Jurkat T cells via fibroblast growth factor receptor 1 upon its engagement by CD56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stochastic model of T cell proliferation: a calculus revealing IL-2 regulation of precursor frequencies, cell cycle time, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Protein Kinase C and the Importance of Isoform Selectivity
A Comparative Analysis of AS2521780 Selectivity Against Other Protein Kinase C Inhibitors
This guide provides a detailed comparison of the selectivity of this compound, a potent inhibitor of Protein Kinase C theta (PKCθ), with other known PKC inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions on the selection of research tools for studying PKC-mediated signaling pathways.
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2] The PKC family consists of multiple isoforms, which are categorized into three groups based on their activation requirements: classical (or conventional) PKCs (α, βI, βII, γ), novel PKCs (δ, ε, η, θ), and atypical PKCs (ζ, ι/λ).[2][3]
Given the diverse and sometimes opposing roles of different PKC isoforms, the development of isoform-specific inhibitors is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.[4] PKCθ is predominantly expressed in T-lymphocytes and is a critical enzyme in the activation of T-cells, making it an attractive target for immunosuppressive therapies for autoimmune diseases and organ transplant rejection. This compound has been identified as a novel and highly selective inhibitor of PKCθ.
Comparative Selectivity of PKC Inhibitors
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against a panel of kinases. A lower value indicates higher potency. The following table summarizes the inhibitory activity of this compound and other commonly used PKC inhibitors against various PKC isoforms.
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCθ | PKCη | PKCζ | Reference |
| This compound (IC50, nM) | 160 | >840 | >1000 | 160 | 18 | 0.48 | >1000 | >1000 | |
| Sotrastaurin (AEB071) (Ki, nM) | 0.95 | 0.64 | - | 1800-3200 | 1800-3200 | 0.22 | 1800-3200 | - | |
| Enzastaurin (LY317615) (IC50, nM) | 39 | 6 | 83 | - | 110 | - | - | - | |
| Ruboxistaurin (LY333531) (IC50, nM) | - | 4.7 (βI), 5.9 (βII) | - | - | - | - | - | - | |
| Go 6983 (IC50, nM) | 7 | 7 | 6 | 10 | - | - | - | >500 | |
| Bisindolylmaleimide I (GF109203X) (IC50, nM) | 20 | 17 (βI), 16 (βII) | 20 | - | - | - | - | - | |
| Staurosporine (IC50, nM) | 2 | - | 5 | 20 | 73 | - | 4 | 1086 |
As the data indicates, this compound exhibits exceptional selectivity for PKCθ, with an IC50 of 0.48 nM. Its potency against PKCθ is over 30-fold higher than for the next most sensitive isoform, PKCε (IC50 = 18 nM), and significantly higher than for other PKC isoforms. Furthermore, this compound shows little to no inhibition of other protein kinases. In contrast, other inhibitors like Sotrastaurin, while also potent against PKCθ, show significant activity against other isoforms such as PKCα and PKCβ. Inhibitors like Enzastaurin and Ruboxistaurin are more selective for PKCβ. Go 6983 and Bisindolylmaleimide I are pan-PKC inhibitors, potently inhibiting several classical and novel PKC isoforms. Staurosporine is a broad-spectrum kinase inhibitor and is not selective for PKC.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of inhibitor selectivity is crucial for the characterization of a kinase inhibitor. A common method is the in vitro kinase assay, which measures the phosphotransferase activity of the kinase in the presence of varying concentrations of the inhibitor.
General Protocol for an In Vitro PKC Kinase Assay:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute the purified PKC enzyme, the substrate (e.g., a specific peptide or protein like myelin basic protein), and ATP to their working concentrations in the kinase buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase buffer or DMSO.
-
-
Kinase Reaction:
-
In a microplate or microcentrifuge tube, combine the PKC enzyme, the substrate, and the lipid activator (if required for the specific isoform).
-
Add the serially diluted inhibitor or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and a radioactive tracer, such as [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction (e.g., by adding EDTA or spotting the mixture onto a phosphocellulose paper).
-
If using phosphocellulose paper, wash away unreacted [γ-³²P]ATP with a wash buffer (e.g., 0.75% phosphoric acid).
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or a phosphorimager.
-
Alternatively, non-radioactive methods such as fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., percentage of control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizing Key Processes
To better understand the context of this compound's function and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Simplified T-Cell Receptor signaling pathway leading to IL-2 production.
Workflow for an in vitro kinase assay to determine inhibitor IC50.
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of PKCθ. Its selectivity profile is superior to many other commonly used PKC inhibitors, which often exhibit activity against multiple isoforms or even other kinase families. This high degree of selectivity makes this compound an invaluable tool for researchers studying the specific roles of PKCθ in T-cell activation and other physiological processes. The use of such a selective inhibitor can lead to more precise and interpretable experimental outcomes, minimizing the confounding effects of off-target inhibition. The potent and selective nature of this compound also underscores its potential as a therapeutic agent for T-cell-mediated autoimmune diseases.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective protein kinase C inhibitors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Validating AS2521780's Inhibition of PKCθ: A Comparative Guide for New Cell Line Implementation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy and selectivity of AS2521780, a potent Protein Kinase C-theta (PKCθ) inhibitor, in a new cell line. We offer a comparative analysis against other known PKCθ inhibitors, detailed experimental protocols, and a clear workflow for robust validation.
Introduction to PKCθ Inhibition
Protein Kinase C-theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-cells that plays a pivotal role in T-cell receptor (TCR) signaling.[1][2] Upon T-cell activation, PKCθ translocates to the immunological synapse, where it activates downstream pathways leading to the activation of transcription factors like NF-κB, AP-1, and NFAT.[2][3] These factors are crucial for cytokine production (e.g., IL-2), T-cell proliferation, and differentiation.[1] Consequently, selective inhibition of PKCθ is a promising therapeutic strategy for T-cell-mediated autoimmune diseases such as rheumatoid arthritis and psoriasis.
This compound is a novel, potent, and selective PKCθ inhibitor with an IC50 of 0.48 nM for the recombinant human enzyme. Its high selectivity makes it an excellent tool for studying T-cell-mediated immunity and a potential therapeutic candidate.
Comparative Analysis of PKCθ Inhibitors
To properly evaluate this compound, it is essential to compare its performance against other known PKCθ inhibitors. The following table summarizes the in vitro potency and selectivity of this compound and selected alternative compounds. High selectivity against other PKC isoforms is critical for minimizing off-target effects.
Table 1: Comparison of In Vitro Potency and Selectivity of PKCθ Inhibitors
| Inhibitor | PKCθ IC50 (nM) | Selectivity vs. PKCα | Selectivity vs. PKCδ | Selectivity vs. PKCε | Reference(s) |
| This compound | 0.48 | >200-fold | >200-fold | ~38-fold | |
| Sotrastaurin (AEB071) | 0.95 | ~3-fold | ~2-fold | ~1-fold (Pan-PKC) | |
| R524 | 1.6 | ~5-fold | >100-fold | >100-fold | |
| Compound 20 | 18 | >50-fold | >50-fold | >50-fold |
Note: Selectivity is presented as a ratio of IC50 values (IC50 for other isoform / IC50 for PKCθ). Higher values indicate greater selectivity for PKCθ.
Experimental Plan for Validating this compound
This section outlines a comprehensive workflow to validate the inhibitory activity of this compound on PKCθ in a new cell line (e.g., Jurkat T-cells, primary human T-cells, or another relevant line). The primary endpoints are the direct inhibition of PKCθ phosphorylation and the downstream functional consequences.
Key Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. The following protocols are foundational for assessing PKCθ inhibition.
Protocol 1: Western Blot for Phospho-PKCθ (Thr538)
This method directly measures the phosphorylation status of PKCθ at its activation loop (Threonine 538), a key indicator of its activity.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Tris-buffered saline (TBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can increase background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-PKCθ (Thr538) (e.g., Cell Signaling Technology #9377) diluted in 5% BSA/TBST.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for total PKCθ to confirm equal protein loading.
-
Protocol 2: In Vitro Kinase Assay
This assay measures the enzymatic activity of PKCθ isolated from the treated cells.
-
Immunoprecipitation (IP) of PKCθ:
-
Incubate 200-500 µg of cell lysate with an anti-PKCθ antibody overnight at 4°C with rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer, followed by a wash with the kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads (immunoprecipitated PKCθ) in a kinase reaction buffer containing a specific PKCθ substrate peptide and cofactors (e.g., PMA, phosphatidylserine).
-
Initiate the reaction by adding ATP. For radioactive assays, use [γ-³²P]ATP. For non-radioactive formats, use "cold" ATP and detect phosphorylation with a phospho-specific antibody (ELISA-based) or a luminescence-based kit that measures ATP consumption (e.g., ADP-Glo™).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
-
Detection and Quantification:
-
Radioactive: Stop the reaction, spot the mixture onto P81 phosphocellulose paper, wash away excess [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (ELISA): Transfer the reaction mixture to a plate pre-coated with the substrate peptide, and detect phosphorylation using a phospho-specific antibody and a secondary HRP-conjugated antibody.
-
Non-Radioactive (Luminescence): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between this compound and other inhibitors.
Table 2: Hypothetical Western Blot Densitometry Results
| Treatment (100 nM) | p-PKCθ (Thr538) Intensity | Total PKCθ Intensity | Normalized p-PKCθ/Total PKCθ Ratio | % Inhibition vs. Stimulated Control |
| Unstimulated Control | 15,000 | 200,000 | 0.075 | - |
| Stimulated Control (Vehicle) | 180,000 | 205,000 | 0.878 | 0% |
| This compound | 25,000 | 198,000 | 0.126 | 85.6% |
| Comparator A | 60,000 | 201,000 | 0.299 | 66.0% |
| Comparator B | 95,000 | 203,000 | 0.468 | 46.7% |
Table 3: Hypothetical In Vitro Kinase Assay Results
| Treatment (100 nM) | Kinase Activity (CPM or Luminescence Units) | % Inhibition vs. Stimulated Control |
| Unstimulated Control | 5,200 | - |
| Stimulated Control (Vehicle) | 65,000 | 0% |
| This compound | 7,800 | 88.0% |
| Comparator A | 21,500 | 66.9% |
| Comparator B | 35,100 | 46.0% |
Interpretation: Successful validation of this compound in the new cell line would be demonstrated by a dose-dependent decrease in both the normalized phospho-PKCθ signal (Table 2) and the direct kinase activity (Table 3). Comparing the percent inhibition values will objectively rank the potency of this compound against the alternative compounds in the specific cellular context being tested. These results, combined with downstream functional data (e.g., IL-2 production), will provide a robust assessment of the inhibitor's performance.
References
Unveiling the Selectivity of AS2521780: A Comparative Guide for Researchers
For researchers in immunology and drug discovery, the selective inhibition of protein kinases is a critical aspect of developing targeted therapies. This guide provides a comprehensive analysis of the cross-reactivity profile of AS2521780, a potent inhibitor of Protein Kinase C theta (PKCθ), and compares its performance with other known PKCθ inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear, data-driven resource for evaluating this compound.
This compound is a highly selective, orally bioavailable inhibitor of PKCθ with a reported IC50 of 0.48 nM for the recombinant human enzyme.[1] PKCθ is a key enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive target for modulating immune responses in the context of autoimmune diseases and transplant rejection.[2][3][4] The efficacy of a targeted inhibitor, however, is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen side effects and complicate the interpretation of experimental results. This guide delves into the specificity of this compound against other protein kinases.
Comparative Analysis of PKCθ Inhibitors
To provide a comprehensive overview, the in vitro potency and selectivity of this compound are compared with other notable PKCθ inhibitors, including Sotrastaurin (AEB071), VTX-27, and CC-90005.[5][6][7]
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Notes |
| This compound | PKCθ | 0.48 (IC50) [1] | >30-fold selective over other PKC isoforms. [3] |
| Sotrastaurin (AEB071) | PKCθ | 0.22 (Ki)[6] | Pan-PKC inhibitor with lower selectivity.[5] |
| VTX-27 | PKCθ | 0.08 (Ki)[7] | High selectivity over other PKC isoforms. |
| CC-90005 | PKCθ | 8 (IC50)[6] | High selectivity for PKCθ. |
Cross-Reactivity Profile of this compound
The following tables summarize the inhibitory activity of this compound against a panel of PKC isoforms and other protein kinases, providing a clear picture of its selectivity.
Table 1: Inhibition of PKC Isoforms by this compound
| Kinase | IC50 (nM) |
| PKCθ | 0.48 |
| PKCε | 14 |
| PKCδ | 36 |
| PKCα | 110 |
| PKCβI | 130 |
| PKCβII | 200 |
| PKCγ | 240 |
| PKCη | 270 |
| PKCι | >1000 |
| PKCζ | >1000 |
| Data sourced from a doctoral thesis.[1] |
Table 2: Inhibition of Non-PKC Kinases by this compound
| Kinase | IC50 (nM) |
| CDK2 | 84 |
| ROCK1 | 140 |
| GSK3β | 220 |
| PKA | 330 |
| CAMK2 | >1000 |
| JNK1 | >1000 |
| Lck | >1000 |
| MEK1 | >1000 |
| p38 | >1000 |
| ZAP70 | >1000 |
| Data sourced from a doctoral thesis.[1] |
The data demonstrates that this compound is highly selective for PKCθ. While it shows some activity against other PKC isoforms, particularly PKCε and PKCδ, the potency is significantly lower.[1] For a broader range of non-PKC kinases, the inhibitory activity is minimal, with IC50 values generally exceeding 1 µM.[1]
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for the validation of any kinase inhibitor. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against PKCθ using a commercially available luminescence-based assay that measures ADP production.[6][8]
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (e.g., this compound)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer. A typical starting concentration is 10 mM, which is then further diluted to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2 µL of a 2X kinase/substrate mixture (containing the purified PKCθ and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 2 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for PKCθ.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The amount of light produced is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. longdom.org [longdom.org]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
A Comparative Guide: Genetic Knockdown of PKCθ versus Pharmacological Inhibition with AS2521780
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key methodologies for studying the function of Protein Kinase C theta (PKCθ), a critical enzyme in T-cell signaling: genetic knockdown and pharmacological inhibition with the selective inhibitor AS2521780. Understanding the nuances, advantages, and limitations of each approach is crucial for designing experiments and interpreting results in immunology and drug discovery.
Introduction to PKCθ in T-Cell Activation
Protein Kinase C theta (PKCθ) is a member of the novel PKC family and is predominantly expressed in T-lymphocytes and skeletal muscle.[1][2] Within T-cells, PKCθ plays a pivotal role in the signaling cascade initiated by the T-cell receptor (TCR) and the co-stimulatory molecule CD28.[3][4] Upon T-cell activation, PKCθ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[3] At the synapse, it activates downstream signaling pathways that lead to the activation of key transcription factors, including NF-κB, AP-1, and NFAT. These transcription factors are essential for the production of cytokines like Interleukin-2 (IL-2), T-cell proliferation, and the differentiation of T-cells into effector cells. Given its central role in T-cell-mediated immunity, PKCθ has emerged as a significant therapeutic target for autoimmune diseases and organ transplant rejection.
At a Glance: Genetic Knockdown vs. Pharmacological Inhibition
| Feature | Genetic Knockdown (siRNA/shRNA) | Pharmacological Inhibition (this compound) |
| Mechanism | Reduces PKCθ protein expression by degrading its mRNA. | Competitively inhibits the ATP-binding site of the PKCθ enzyme. |
| Specificity | Can be highly specific to the PKCθ isoform with proper siRNA design. Potential for off-target effects on other genes. | Highly selective for PKCθ over other PKC isoforms. May have off-target effects on other kinases at higher concentrations. |
| Kinetics | Onset of effect is delayed (24-72 hours) and duration is long-lasting (days). | Onset of effect is rapid (minutes to hours) and is reversible upon washout. |
| Control | Level of knockdown can be variable and difficult to precisely control. | Dose-dependent and titratable inhibition, allowing for precise control over the level of enzyme activity reduction. |
| Application | Primarily used in in vitro and ex vivo studies. Lentiviral shRNA can be used for in vivo studies in animal models. | Applicable for in vitro, ex vivo, and in vivo studies in animal models. |
| Completeness | Typically results in partial reduction of protein expression (knockdown). | Can achieve complete inhibition of enzymatic activity at sufficient concentrations. |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for both genetic and pharmacological inhibition of PKCθ. It is important to note that the data for genetic knockdown is primarily derived from studies using PKCθ-deficient (knockout) mice, which represents a complete and long-term absence of the protein. The data for this compound is from in vitro assays.
Table 1: Effects of Genetic Inhibition of PKCθ on T-Cell Function
| Parameter | Model System | Stimulation | Observed Effect | Reference |
| T-Cell Proliferation | Purified mature T-cells from PKCθ-deficient mice | anti-CD3 or anti-CD3/anti-CD28 | Strongly reduced proliferative response. | |
| IL-2 Production | Purified mature T-cells from PKCθ-deficient mice | anti-CD3 or anti-CD3/anti-CD28 | Significant, but not complete, reduction in secreted IL-2. | |
| NFAT Activation | Mature CD3+ T-cells from PKCθ-deficient mice | TCR/CD28 engagement | Primarily abrogated NFAT transactivation. | |
| NF-κB Activation | Mature CD3+ T-cells from PKCθ-deficient mice | TCR/CD28 engagement | Partially reduced NF-κB activation. |
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Assay System | IC50 Value | Reference |
| PKCθ Enzymatic Activity | Recombinant human PKCθ enzyme | 0.48 nM | |
| IL-2 Gene Transcription | CD3/CD28-induced Jurkat T-cells | Not specified, but suppression was observed. | |
| T-Cell Proliferation | CD3/CD28-induced human primary T-cells | Not specified, but suppression was observed. | |
| Cytokine Production | Concanavalin A-induced rat splenocytes and monkey PBMCs | Not specified, but suppression was observed with similar potency. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: PKCθ signaling pathway and points of intervention.
Caption: General experimental workflow for comparing knockdown and inhibition.
Experimental Protocols
Genetic Knockdown of PKCθ using siRNA
This protocol describes the general steps for siRNA-mediated knockdown of PKCθ in a T-cell line like Jurkat cells.
Materials:
-
Jurkat T-cells
-
PKCθ-specific siRNA and non-targeting control siRNA
-
Electroporation or lipid-based transfection reagent
-
Complete RPMI-1640 medium
-
6-well plates
-
Western blot reagents (see protocol below)
Procedure:
-
Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium to the desired density.
-
Transfection:
-
Electroporation: Resuspend cells in electroporation buffer and add PKCθ-specific siRNA or control siRNA. Electroporate using optimized settings for Jurkat cells.
-
Lipid-based Transfection: Mix siRNA with the transfection reagent in serum-free medium according to the manufacturer's instructions. Add the complex to the cells.
-
-
Incubation: Incubate the transfected cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
-
Verification of Knockdown: Harvest a portion of the cells to verify the knockdown efficiency of PKCθ protein expression by Western blot analysis.
-
Functional Assays: Use the remaining cells for downstream functional assays such as IL-2 production or proliferation assays.
Pharmacological Inhibition of PKCθ with this compound
This protocol outlines the treatment of T-cells with this compound for functional assays.
Materials:
-
T-cells (Jurkat or primary)
-
This compound
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium
-
96-well plates
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Cell Seeding: Seed T-cells in a 96-well plate at the desired density.
-
Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies or other stimuli.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Functional Assays: Perform downstream assays such as IL-2 ELISA on the supernatant or a proliferation assay on the cells.
Western Blot for PKCθ Expression
This protocol is for verifying PKCθ protein levels after knockdown.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-PKCθ)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PKCθ antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of PKCθ knockdown relative to a loading control (e.g., β-actin or GAPDH).
IL-2 Production Assay (ELISA)
This protocol measures the amount of secreted IL-2 in the cell culture supernatant.
Materials:
-
IL-2 ELISA kit
-
Cell culture supernatant
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coating: Coat a 96-well plate with the IL-2 capture antibody overnight.
-
Blocking: Block the plate with a blocking buffer.
-
Sample Addition: Add cell culture supernatants and IL-2 standards to the wells and incubate.
-
Detection: Add the detection antibody, followed by a substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Calculate the concentration of IL-2 in the samples based on the standard curve.
T-Cell Proliferation Assay (CFSE)
This protocol uses the fluorescent dye CFSE to track cell division by flow cytometry.
Materials:
-
T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Labeling: Label the T-cells with CFSE according to the manufacturer's protocol.
-
Culture and Treatment: Culture the labeled cells and treat them with either siRNA for knockdown or with this compound.
-
Stimulation: Stimulate the cells to proliferate (e.g., with anti-CD3/CD28).
-
Incubation: Incubate the cells for 3-5 days.
-
Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the visualization of distinct generations of proliferating cells.
Conclusion
Both genetic knockdown and pharmacological inhibition are powerful tools for dissecting the role of PKCθ in T-cell biology. Genetic knockdown offers high specificity but can be slower to take effect and more challenging to control. Pharmacological inhibition with a potent and selective inhibitor like this compound provides rapid, reversible, and dose-dependent control over PKCθ activity, making it a versatile tool for both in vitro and in vivo studies. The choice of method will depend on the specific experimental question, the desired level of control, and the model system being used. For many applications, a combination of both approaches can provide the most comprehensive understanding of PKCθ function.
References
- 1. Protein Kinase C θ Affects Ca2+ Mobilization and NFAT Activation in Primary Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings: A Comparative Guide to AS2521780
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PKCθ inhibitor AS2521780 with the alternative compound sotrastaurin (B1684114), focusing on the reproducibility and supporting experimental data of their published findings. While both compounds target Protein Kinase C (PKC), a key enzyme in T-cell activation, the available data for each comes from different sources, which is a critical consideration for reproducibility. The findings for this compound predominantly originate from its developer, Astellas Pharma Inc., whereas data for sotrastaurin has been generated and reproduced by multiple independent research groups.
Executive Summary
This compound is presented as a highly potent and selective inhibitor of PKCθ, with IC50 values in the low nanomolar range for both enzymatic activity and cellular functions like IL-2 production and T-cell proliferation.[1][2] Sotrastaurin (also known as AEB071) is a broader PKC inhibitor, targeting multiple isoforms, but also demonstrates potent inhibition of PKCθ.[3][4] This guide will delve into the quantitative data available for both compounds, present detailed experimental protocols for key assays, and visualize the relevant signaling pathways to aid in the critical evaluation of these research tools.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the reported in vitro potency and selectivity of this compound and sotrastaurin. It is important to note that the data for this compound is primarily from publications by its originator, while the data for sotrastaurin is from a combination of originator and independent studies.
Table 1: In Vitro Potency against PKCθ and T-Cell Function
| Compound | Target/Assay | IC50 / Ki (nM) | Data Source |
| This compound | PKCθ enzymatic activity (IC50) | 0.48 | Originator[1][5] |
| IL-2 transcription (Jurkat T-cells) (IC50) | 14.0 | Originator[1] | |
| Human T-cell proliferation (IC50) | 17.0 | Originator[1][2] | |
| Sotrastaurin | PKCθ enzymatic activity (Ki) | 0.22 | Mixed[3][4] |
| Alloactivated T-cell proliferation (IC50) | ~90 | Independent[6] |
Table 2: Selectivity Profile against PKC Isoforms
| Compound | PKCα | PKCβ | PKCδ | PKCε | PKCη | PKCζ | Selectivity Note | Data Source |
| This compound | >100 nM | >100 nM | >100 nM | 18 nM | >100 nM | >100 nM | >30-fold selective for PKCθ over other isoforms. | Originator[1] |
| Sotrastaurin | 0.95 nM (Ki) | 0.64 nM (Ki) | 2.1 nM (Ki) | 3.2 nM (Ki) | 1.8 nM (Ki) | Inactive | Pan-PKC inhibitor with high affinity for multiple isoforms. | Mixed[3][7] |
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies are crucial. Below are representative protocols for key experiments cited in the literature for evaluating PKCθ inhibitors.
Protocol 1: PKCθ Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (this compound or sotrastaurin) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the recombinant PKCθ enzyme to the wells of the microplate.
-
Add the test compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting model.
Protocol 2: Jurkat T-Cell IL-2 Reporter Assay
This cell-based assay measures the inhibition of T-cell activation by quantifying the expression of an IL-2 promoter-driven reporter gene.
Materials:
-
Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin)
-
Test compounds (this compound or sotrastaurin) dissolved in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Jurkat T-cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin to induce IL-2 promoter activity.
-
Incubate the cells for a defined period (e.g., 6-8 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to a stimulated, vehicle-treated control and determine the IC50 value.[1]
Protocol 3: Human Primary T-Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of primary human T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Test compounds (this compound or sotrastaurin) dissolved in DMSO
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the T-cells with a proliferation dye like CFSE, or prepare for [3H]-thymidine incorporation.
-
Seed the cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and serial dilutions of the test compounds.
-
Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
For CFSE-based assays, harvest the cells and analyze the dilution of the dye in the T-cell population by flow cytometry.[8]
-
For [3H]-thymidine assays, pulse the cells with [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.[1][6]
Mandatory Visualization
The following diagrams illustrate the PKCθ signaling pathway in T-cell activation and a general experimental workflow for assessing T-cell proliferation.
Caption: PKCθ Signaling Pathway in T-Cell Activation.
Caption: T-Cell Proliferation Assay Workflow.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Confirming the On-Target Effects of AS2521780 with Secondary Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound's biological effects stem from its intended target is a critical step in preclinical development. This guide provides an objective comparison of experimental data to confirm the on-target effects of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ).
This compound has been identified as a highly selective, orally bioavailable PKCθ inhibitor.[1] PKCθ is a crucial enzyme in the signaling pathways that lead to T-cell activation, making it an attractive therapeutic target for T-cell-mediated diseases such as rheumatoid arthritis and transplant rejection.[2][3] While primary biochemical assays establish direct inhibition of the target enzyme, secondary assays in cellular and in vivo contexts are essential to verify that the observed physiological effects are a direct consequence of this inhibition.
This guide outlines key secondary assays used to validate the on-target effects of this compound, presents its performance data in comparison to other kinases, and provides detailed experimental protocols for reproducibility.
Comparative Efficacy and Selectivity of this compound
The on-target potency and selectivity of this compound have been demonstrated through various assays. The compound shows potent inhibition of the recombinant human PKCθ enzyme and high selectivity against other PKC isoforms and a broader panel of protein kinases.[1][2][4]
| Assay | Target/Cell Line | This compound IC50 | Notes |
| Primary Biochemical Assay | Recombinant Human PKCθ | 0.48 nM | Demonstrates high-affinity binding and direct inhibition of the target enzyme.[1][2][4] |
| Kinase Selectivity Panel | Other PKC Isoforms | >30-fold higher than PKCθ | Indicates high selectivity within the PKC family.[1][2][4] |
| Kinase Selectivity Panel | Other Protein Kinases | Little to no inhibition | Shows broad selectivity across the kinome.[2][4] |
| Secondary Cellular Assay | IL-2 Gene Transcription (Jurkat T cells) | 14.0 nM | Confirms target engagement and downstream signaling inhibition in a relevant cell line.[1][5] |
| Secondary Cellular Assay | Human Primary T-cell Proliferation | 17.0 nM | Validates the functional consequence of PKCθ inhibition in primary human cells.[1][5] |
In contrast to this compound, other PKC inhibitors like sotrastaurin (B1684114) exhibit a broader inhibition profile, affecting multiple PKC isoforms (α, β1, δ, η, and ε) in addition to θ.[5] This lack of selectivity can complicate the interpretation of experimental results and may lead to off-target effects.
Signaling Pathway and Experimental Workflow
To understand how secondary assays confirm the on-target effects of this compound, it is important to visualize both the biological pathway and the experimental validation process.
Caption: T-Cell activation pathway inhibited by this compound.
The diagram above illustrates the central role of PKCθ in the T-cell activation cascade. This compound exerts its effect by directly inhibiting PKCθ, thereby blocking downstream events like IL-2 transcription and T-cell proliferation.
Caption: Workflow for confirming on-target effects.
This workflow demonstrates a logical progression from a direct biochemical assay to more complex cellular and in vivo models to robustly confirm that the therapeutic effects of this compound are mediated through its intended target, PKCθ.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of these findings.
Protocol 1: IL-2 Gene Transcription Assay (Luciferase Reporter Assay)
-
Objective: To quantify the inhibition of IL-2 gene transcription in response to T-cell activation.
-
Cell Line: Jurkat T-cells, which are stably transfected with a luciferase reporter gene under the control of the IL-2 promoter.
-
Procedure:
-
Culture the transfected Jurkat cells under standard conditions.
-
Seed the cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and subsequent IL-2 promoter-driven luciferase expression.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit luciferase activity by 50%.[5]
-
Protocol 2: Human Primary T-Cell Proliferation Assay
-
Objective: To measure the inhibitory effect of this compound on the proliferation of primary human T-cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or purified primary T-cells.
-
Procedure:
-
Isolate PBMCs or T-cells from healthy human donors.
-
Plate the cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations.
-
Stimulate proliferation by adding anti-CD3 and anti-CD28 antibodies.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Assess cell proliferation using a standard method, such as a BrdU incorporation assay or a fluorescent dye-based assay (e.g., CFSE).
-
Determine the IC50 value for the inhibition of T-cell proliferation.[5]
-
Protocol 3: In Vivo Concanavalin A (Con A)-Induced IL-2 Production
-
Objective: To evaluate the oral activity and in vivo efficacy of this compound in inhibiting T-cell cytokine production.
-
Animal Model: Male Lewis rats.[5]
-
Procedure:
-
Administer this compound orally to rats at various doses (e.g., 3, 10, and 30 mg/kg).[5]
-
After a specified time (e.g., 1 or 5 hours), inject the rats with Concanavalin A (Con A), a mitogen that induces polyclonal T-cell activation and cytokine release.[5]
-
Collect blood samples at a set time point post-Con A injection (e.g., 3 hours).[5]
-
Measure the concentration of IL-2 in the plasma using an ELISA kit.
-
Evaluate the dose-dependent reduction in plasma IL-2 levels to confirm in vivo target engagement.[5]
-
Conclusion
References
- 1. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 4. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Safety Operating Guide
Personal protective equipment for handling AS2521780
For Researchers, Scientists, and Drug Development Professionals: Your immediate and essential guide to the safe handling, operation, and disposal of AS2521780. This document provides a procedural framework to ensure laboratory safety and maintain experimental integrity when working with this potent and selective PKCθ inhibitor.
Understanding the Compound: Key Data at a Glance
This compound is a novel, potent, and selective inhibitor of Protein Kinase C theta (PKCθ) with an IC50 of 0.48 nM.[1][2][3] It has demonstrated the ability to suppress T cell activation and has been studied in animal models for T cell-mediated autoimmune diseases.[3][4] While research indicates it is "well tolerated" in animal models, comprehensive safety data for laboratory handling is paramount.[4] The following table summarizes key quantitative information.
| Parameter | Value | Source |
| IC50 (PKCθ) | 0.48 nM | MedchemExpress, Probechem |
| Molecular Formula | C30H41N7OS | DC Chemicals |
| Molecular Weight | 547.766 g/mol | DC Chemicals |
| Storage | -20°C in tightly sealed vials | DC Chemicals |
| Solution Stability | Up to 1 month at -20°C | DC Chemicals |
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound is a potent small molecule inhibitor, direct contact and aerosol inhalation must be avoided. The following PPE is mandatory when handling this compound in solid or solution form.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are essential.[5] Due to the lack of specific permeation data for this compound, it is recommended to wear two pairs of nitrile gloves.[6] Change gloves immediately if they become contaminated, torn, or punctured.[6]
-
Eye Protection: Safety glasses with side shields or safety goggles are required to protect against splashes.[5]
-
Lab Coat: A lab coat must be worn to protect skin and clothing. Ensure it has long sleeves and is fully buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, such as when weighing the solid compound, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Logical workflow for handling this compound from preparation to disposal.
Detailed Methodologies:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed vial at -20°C as recommended.[6]
-
-
Preparation of Solutions:
-
Before opening, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.[6]
-
All weighing of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
-
During the Experiment:
-
Clearly label all solutions containing this compound.
-
Handle all materials that have come into contact with this compound (e.g., pipette tips, tubes, flasks) as potentially contaminated.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous chemical waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. If you are unsure of the correct procedure, contact your institution's Environmental Health and Safety (EHS) department. The NIH provides a general guide for chemical waste disposal that can serve as a reference for institutional protocols.[7]
Disclaimer: This guide is intended to provide essential safety and logistical information based on available data and general laboratory best practices. It is not a substitute for a comprehensive Safety Data Sheet (SDS). It is highly recommended to request and review the supplier-specific SDS for this compound before any handling or use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|1214726-89-2|COA [dcchemicals.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
